Product packaging for 6-Chloro-2-methoxynicotinaldehyde(Cat. No.:CAS No. 95652-81-6)

6-Chloro-2-methoxynicotinaldehyde

Cat. No.: B1353488
CAS No.: 95652-81-6
M. Wt: 171.58 g/mol
InChI Key: AVBARORPQMEWPR-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B1353488 6-Chloro-2-methoxynicotinaldehyde CAS No. 95652-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBARORPQMEWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445994
Record name 6-CHLORO-2-METHOXYNICOTINALDEHYDE
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95652-81-6
Record name 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde
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Record name 6-CHLORO-2-METHOXYNICOTINALDEHYDE
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Record name 6-chloro-2-methoxypyridine-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-methoxynicotinaldehyde, a key building block in modern medicinal chemistry. This document covers its chemical and physical properties, safety and handling information, detailed synthesis protocols, and its applications in the synthesis of therapeutic agents.

Core Compound Identification

  • Chemical Name: this compound

  • Synonyms: 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde[1], 6-chloro-2-methoxypyridine-3-carbaldehyde[2]

  • CAS Number: 95652-81-6[1][3][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular FormulaC₇H₆ClNO₂[1][2][3][5]
Molecular Weight171.58 g/mol [1][2][3][5]
AppearanceWhite to yellow solid[6]
Melting Point78-81 °C[6]
Boiling Point90 °C at 3 Torr[6]
Density1.317 ± 0.06 g/cm³ (Predicted)[6]
Storage2-8°C under an inert atmosphere (e.g., nitrogen or argon)[1][5][6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. The GHS hazard classifications and precautionary statements are summarized below.

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Skin sensitization (Category 1)H317: May cause an allergic skin reaction
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
Precautionary Statement CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264Wash skin thoroughly after handling.[7]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[7]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P330Rinse mouth.
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[7]
P501Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the formylation of 2-chloro-6-methoxypyridine.[4]

Materials:

  • 2-Chloro-6-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (tBuLi) solution (e.g., 1.7 M in pentane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., dry argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (tBuLi) solution (0.9 equivalents) dropwise, ensuring the internal temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (0.9 equivalents) at -78 °C.

  • Continue stirring at this temperature for an additional 2 hours.

  • Quench the reaction by adding acetic acid.

  • Pour the reaction mixture into ice-cold water.

  • Alkalize the aqueous phase with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to yield this compound as a white solid.[4]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification 2_Chloro_6_methoxypyridine 2-Chloro-6-methoxypyridine in THF Reaction_Vessel Reaction at -78 °C 2_Chloro_6_methoxypyridine->Reaction_Vessel tBuLi tert-Butyllithium (tBuLi) tBuLi->Reaction_Vessel 1. Add dropwise DMF N,N-Dimethylformamide (DMF) DMF->Reaction_Vessel 2. Add dropwise after 1h Quenching Quench with Acetic Acid Reaction_Vessel->Quenching Extraction Aqueous Workup & Extraction with EtOAc Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Synthesis Workflow for this compound

Applications in Medicinal Chemistry

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[4] Its trifunctional nature, possessing an aldehyde, a methoxy group, and a reactive chlorine atom, allows for diverse chemical modifications. This makes it a valuable starting material for the synthesis of novel compounds for drug discovery, including potential anticancer and antimalarial agents.[8] The chloro and methoxy groups, in particular, play significant roles in modulating the pharmacological properties of drug candidates.[9]

Bioactive_Derivatives_Synthesis cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Reactions Start This compound Condensation Condensation Reactions Start->Condensation Reductive_Amination Reductive Amination Start->Reductive_Amination Cross_Coupling Palladium-Catalyzed Cross-Coupling Start->Cross_Coupling Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Bioactive_Molecules Diverse Bioactive Molecules (e.g., Anticancer, Antimalarial) Condensation->Bioactive_Molecules Reductive_Amination->Bioactive_Molecules Cross_Coupling->Bioactive_Molecules Nucleophilic_Substitution->Bioactive_Molecules

Role in the Synthesis of Bioactive Derivatives

Reactivity and Synthetic Utility

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement via various cross-coupling reactions, providing a gateway to a diverse range of substituted pyridine derivatives.[10] Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation are commonly employed to introduce carbon, nitrogen, and cyano moieties, respectively.[10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Degassed water (if using K₃PO₄)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent. If using a phosphate base, a small amount of degassed water may be beneficial.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Reaction Reactants This compound + Arylboronic Acid Conditions Pd Catalyst Base Solvent, Heat Reactants->Conditions Product 6-Aryl-2-methoxynicotinaldehyde Conditions->Product

Generalized Suzuki-Miyaura Cross-Coupling Reaction

References

physicochemical characteristics of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-methoxynicotinaldehyde

Introduction

This compound, with the CAS Number 95652-81-6, is a substituted pyridine derivative.[1][2] As a heterocyclic compound, it serves as a valuable research chemical and a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[3][4] Its structure incorporates a pyridine ring functionalized with a chloro group, a methoxy group, and an aldehyde group, making it a trifunctional building block for organic synthesis. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[1][3][5]
Molecular Weight 171.58 g/mol [1][2][3]
CAS Number 95652-81-6[1][2][3]
Appearance White to yellow solid[3]
Melting Point 78-81 °C[1][3]
Boiling Point 90 °C (at 3 Torr)[3]
Density (Predicted) 1.317 ± 0.06 g/cm³[3]
pKa (Predicted) -1.59 ± 0.10[3]
InChI Key AVBARORPQMEWPR-UHFFFAOYSA-N[1][3]
SMILES COc1nc(Cl)ccc1C=O[1]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[3][5]

Spectroscopic and Analytical Data

While comprehensive, experimentally verified spectral data for this compound is not extensively published, its characteristics can be reliably predicted based on its structure and by analogy to similar compounds.[6][7]

Technique Predicted Data Comments
¹H NMR δ ≈ 10.4 ppm (s, 1H, -CHO), δ ≈ 7.5-8.5 ppm (m, 2H, Ar-H), δ ≈ 4.0 ppm (s, 3H, -OCH₃)The aldehyde proton is expected to be significantly downfield. Aromatic protons will appear in the aromatic region, and the methoxy protons as a singlet.
¹³C NMR δ ≈ 190 ppm (C=O), δ ≈ 110-165 ppm (Ar-C), δ ≈ 55 ppm (-OCH₃)The aldehydic carbon is highly deshielded. The five aromatic carbons (including C-Cl and C-O) will resonate in the typical aromatic range.
IR Spectroscopy ν ≈ 1690-1715 cm⁻¹ (C=O stretch), ν ≈ 2720, 2820 cm⁻¹ (Aldehydic C-H stretch), ν ≈ 1000-1300 cm⁻¹ (C-O stretch)These are characteristic vibrational frequencies for an aromatic aldehyde with a methoxy group.[6]
Mass Spectrometry m/z ≈ 171 (M⁺), 172 ([M+H]⁺)The mass spectrum would show the molecular ion peak. A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is expected due to the presence of the ³⁷Cl isotope.[6]

Experimental Protocols

Synthesis of this compound[3][4]

This protocol describes a method for the formylation of 2-Chloro-6-methoxypyridine to yield the target compound.

Reagents:

  • 2-Chloro-6-methoxypyridine

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl lithium (tBuLi), 1.7 M solution

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Chloro-6-methoxypyridine (5 g, 34.82 mmol) in anhydrous tetrahydrofuran (100 mL) in a flame-dried flask under a dry argon atmosphere.[3][4]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[3][4]

  • Slowly add tert-butyl lithium (1.7 M, 18.5 mL, 31.34 mmol) dropwise, ensuring the internal temperature remains at -78 °C. Stir the reaction mixture for 1 hour at this temperature.[3][4]

  • Slowly add anhydrous N,N-dimethylformamide (2.29 g, 31.34 mmol) at -78 °C and continue stirring for an additional 2 hours.[3]

  • Quench the reaction by adding acetic acid.[3][4]

  • Pour the reaction mixture into ice-cold water.[3][4]

  • Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.[3][4]

  • Extract the product with ethyl acetate (2 x 500 mL).[3][4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3][4]

  • Purify the crude solid by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to afford the final product.[3][4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is an illustrative HPLC method for purity analysis, which may require optimization for specific instrumentation and applications.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to the aqueous phase.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30 °C.[8]

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Accurately weigh 5-10 mg of the sample.[6]

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7]

  • Transfer the solution to a 5 mm NMR tube.[6]

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7]

Infrared (IR) Spectroscopy:

  • Ensure the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer is clean.[6]

  • Record a background spectrum.[6]

  • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.[6]

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for the ionization source (e.g., methanol or acetonitrile, often with 0.1% formic acid for ESI).[6]

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum using an appropriate ionization method, such as Electrospray Ionization (ESI), in positive ion mode to observe the [M+H]⁺ ion.[6]

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Final Product SM1 2-Chloro-6-methoxypyridine R1 Lithiation (-78 °C, THF) SM1->R1 SM2 t-BuLi SM2->R1 SM3 DMF R2 Formylation (-78 °C) SM3->R2 R1->R2 R3 Aqueous Workup (Quench, Extract, Dry) R2->R3 P1 Crude Product R3->P1 P2 Silica Gel Column Chromatography P1->P2 FP Pure 6-Chloro-2- methoxynicotinaldehyde P2->FP

Caption: Synthetic workflow for this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Synthesized Product Prep Prepare solutions in appropriate solvents Sample->Prep HPLC HPLC Analysis (Purity Check) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (Molecular Weight) Prep->MS IR IR Spectroscopy (Functional Groups) Prep->IR Data Structural Confirmation & Purity Data HPLC->Data NMR->Data MS->Data IR->Data

Caption: General analytical workflow for product characterization.

Safety and Handling

This compound is associated with several hazard classifications.[1] Users should consult the full Safety Data Sheet (SDS) before handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage Class: Combustible Solid.[1]

  • Target Organs: Respiratory system.[1]

References

A Technical Guide to the Synthesis of 6-Chloro-2-methoxynicotinaldehyde from 2-Chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic routes for preparing 6-chloro-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical research, from the starting material 2-chloro-6-methoxypyridine. This document details established methodologies, presents quantitative data for comparison, and includes comprehensive experimental protocols and process visualizations.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its preparation from 2-chloro-6-methoxypyridine is a critical transformation that can be achieved through several synthetic strategies. This guide focuses on the two most prominent methods: directed ortho-lithiation followed by formylation, and the Vilsmeier-Haack reaction. Each method's advantages, limitations, and detailed procedural aspects are discussed to aid researchers in selecting and executing the optimal synthetic route for their specific needs.

Synthetic Strategies

The introduction of a formyl group onto the pyridine ring of 2-chloro-6-methoxypyridine is the key transformation in the synthesis of this compound. The primary methods to achieve this are:

  • Directed ortho-Lithiation and Formylation: This powerful technique involves the regioselective deprotonation of the pyridine ring at the position ortho to a directing group, followed by the introduction of an electrophile. In the case of 2-chloro-6-methoxypyridine, the methoxy and chloro substituents direct the lithiation to the C3 position. Subsequent quenching with a formylating agent, such as N,N-dimethylformamide (DMF), yields the desired aldehyde.

  • Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and a halide, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1] The electron-donating methoxy group in 2-chloro-6-methoxypyridine facilitates this electrophilic aromatic substitution.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the directed ortho-lithiation and formylation synthesis of this compound from 2-chloro-6-methoxypyridine.

ParameterDirected ortho-Lithiation and Formylation
Starting Material 2-Chloro-6-methoxypyridine
Key Reagents tert-Butyllithium (t-BuLi), N,N-Dimethylformamide (DMF)
Solvent Tetrahydrofuran (THF)
Reaction Temperature -78 °C
Reaction Time 1 hour (lithiation), 2 hours (formylation)
Yield 65%[3]
Purification Method Silica gel column chromatography

Detailed Experimental Protocols

Method 1: Directed ortho-Lithiation and Formylation

This protocol is based on a reported synthesis of this compound.[3]

Materials:

  • 2-Chloro-6-methoxypyridine (5 g, 34.82 mmol)

  • Anhydrous Tetrahydrofuran (THF, 100 mL)

  • tert-Butyllithium (t-BuLi, 1.7 M in pentane, 18.5 mL, 31.34 mmol)

  • N,N-Dimethylformamide (DMF, 2.29 g, 31.34 mmol)

  • Acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (10:1, v/v) for elution

Procedure:

  • Under a dry argon atmosphere, dissolve 2-chloro-6-methoxypyridine (5 g, 34.82 mmol) in anhydrous THF (100 mL) in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.7 M in pentane, 18.5 mL, 31.34 mmol) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add N,N-dimethylformamide (2.29 g, 31.34 mmol) at -78 °C and continue stirring for an additional 2 hours at this temperature.

  • Quench the reaction by the addition of acetic acid.

  • Pour the reaction mixture into ice-cold water.

  • Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (10:1, v/v) to afford this compound as a white solid (3.8 g, 65% yield).[3]

Method 2: Vilsmeier-Haack Reaction (Generalized Protocol)

This is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle. Optimization for 2-chloro-6-methoxypyridine may be required.[2]

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 2-Chloro-6-methoxypyridine

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ dropwise to anhydrous DMF at 0 °C with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve 2-chloro-6-methoxypyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of NaHCO₃.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations of Synthetic Pathways and Workflows

Directed ortho-Lithiation and Formylation Pathway

lithiation_formylation start 2-Chloro-6-methoxypyridine intermediate 3-Lithio-2-chloro-6-methoxypyridine start->intermediate t-BuLi, THF, -78 °C product This compound intermediate->product 1. DMF 2. H₂O workup

Caption: Reaction scheme for the directed ortho-lithiation and formylation of 2-chloro-6-methoxypyridine.

Vilsmeier-Haack Reaction Pathway

vilsmeier_haack reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ reagents->vilsmeier start 2-Chloro-6-methoxypyridine intermediate Iminium Salt Intermediate start->intermediate Vilsmeier Reagent product This compound intermediate->product H₂O workup

Caption: General reaction pathway for the Vilsmeier-Haack formylation.

General Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Reaction Setup (Inert atmosphere, cooling) addition Reagent Addition setup->addition monitoring Reaction Monitoring (TLC) addition->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography analysis Product Analysis chromatography->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 2-chloro-6-methoxypyridine is most reliably achieved through a directed ortho-lithiation and formylation sequence. This method offers high regioselectivity and provides the target compound in good yield. While the Vilsmeier-Haack reaction presents a viable alternative, its application to this specific substrate requires further optimization. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this important pharmaceutical intermediate.

References

spectroscopic data (NMR, IR, MS) of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2-methoxynicotinaldehyde

This technical guide offers a comprehensive overview of the spectroscopic data for this compound (CAS No. 95652-81-6). Designed for researchers, scientists, and professionals in drug development, this document provides available spectral data, detailed experimental protocols for data acquisition, and visualizations of the synthesis and analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: 6-chloro-2-methoxypyridine-3-carbaldehyde

  • Molecular Formula: C₇H₆ClNO₂

  • Molecular Weight: 171.58 g/mol

  • Appearance: White to yellow solid.[1]

  • Melting Point: 78-81°C.[1]

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentSolvent/Frequency
10.17s-1HAldehyde (-CHO)CDCl₃ / 300 MHz[2]
8.07d8.041HPyridine Ring (H-4)CDCl₃ / 300 MHz[2]
7.03d8.041HPyridine Ring (H-5)CDCl₃ / 300 MHz[2]
3.79s-3HMethoxy (-OCH₃)CDCl₃ / 300 MHz[2]
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm (Predicted)Assignment
185-195Aldehyde (-CHO)
110-165Pyridine Ring Carbons
55-60Methoxy (-OCH₃)
Table 3: Mass Spectrometry Data
m/zIonIonization Method
172[M+H]⁺Electrospray Ionization (ESI+)[2]
Table 4: Infrared (IR) Spectroscopy Data

An experimental IR spectrum for this compound is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Aldehyde)1685-1710 (Aromatic)
C-H (Aldehyde)2700-2760 and 2800-2860
C-O (Methoxy)1000-1300
C-Cl~750

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

  • ESI-MS Acquisition Parameters:

    • Ionization Mode: Positive ion mode ([M+H]⁺).

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern to confirm the presence of chlorine (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • IR Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound.[1][2]

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product SM1 2-Chloro-6-methoxypyridine Step1 Lithiation at -78 °C in THF SM1->Step1 SM2 n-BuLi or t-BuLi SM2->Step1 SM3 DMF Step2 Formylation with DMF at -78 °C SM3->Step2 Step1->Step2 Step3 Aqueous Work-up Step2->Step3 Purification Silica Gel Column Chromatography Step3->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Analytical Workflow

The diagram below outlines a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Conclusion Sample Synthesized Compound (Crude Product) Purified Purified Compound Sample->Purified MS Mass Spectrometry (MS) Purified->MS NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR IR IR Spectroscopy Purified->IR Data Combine & Correlate Data MS->Data NMR->Data IR->Data Result Structure Confirmation Data->Result

Caption: General workflow for spectral analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methoxynicotinaldehyde is a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1] Understanding its solubility and stability in various common solvents is crucial for its effective use in research and development, particularly in drug discovery and process chemistry. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are essential for its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solvent and the solute are key determinants of solubility.[2]

Predicted Solubility

Based on its structure, this compound is a moderately polar molecule. The presence of the aldehyde and methoxy groups, along with the nitrogen in the pyridine ring, allows for hydrogen bonding and dipole-dipole interactions. The chloro-substituent adds some nonpolar character. Therefore, it is expected to have limited solubility in water and higher solubility in polar organic solvents.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of this compound in a range of common solvents.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.[3]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Allow the vials to stand undisturbed until the undissolved solid settles.[3] Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Methanol25Data not availableShake-Flask
Acetone25Data not availableShake-Flask
Acetonitrile25Data not availableShake-Flask
Dichloromethane25Data not availableShake-Flask
Ethyl Acetate25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask
N,N-Dimethylformamide (DMF)25Data not availableShake-Flask

Note: This table is a template for presenting experimental data. Specific values need to be determined experimentally.

Stability Profile

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[5][7]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.[7]

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[8] Mass spectrometry (MS) can be used to identify the structure of the degradants.[4]

Table 2: Summary of Forced Degradation Studies

Stress ConditionTemperature (°C)Time (hours)Degradation (%)Major Degradants (if any)
0.1 M HCl6024Data not availableTo be determined
0.1 M NaOH6024Data not availableTo be determined
3% H₂O₂2524Data not availableTo be determined
Heat (Solid)8024Data not availableTo be determined
Heat (Solution)8024Data not availableTo be determined
Light (ICH Q1B)25-Data not availableTo be determined

Note: This table is a template for presenting experimental data. Specific values need to be determined experimentally.

Long-Term Stability

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[6]

Experimental Protocol: Long-Term Stability

  • Batch Selection: Use at least three primary batches of this compound.[5][7]

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[5]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[5]

  • Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.[8]

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-72 hours) A->B C Phase Separation (Settling or Centrifugation) B->C D Withdraw supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for determining the equilibrium solubility of a compound.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_forced Forced Degradation cluster_longterm Long-Term Stability A Prepare solutions of the compound B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at various time points B->C D Analyze by stability-indicating HPLC C->D E Identify degradation products (LC-MS) D->E F Store samples under controlled conditions (e.g., 25°C/60% RH) G Test at specified intervals (0, 3, 6, 12... months) F->G H Analyze for assay and degradants G->H I Establish re-test period H->I

Caption: General workflows for forced degradation and long-term stability studies.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methoxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive aldehyde group, a methoxy substituent, and a chlorine atom on the pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds with potential therapeutic applications. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and conformational analysis of this compound, based on available experimental data and theoretical considerations from analogous compounds.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₆ClNO₂, possesses a pyridine ring substituted at the 2, 3, and 6 positions. The presence of the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups significantly influences the electronic distribution and reactivity of the pyridine ring.

Below is a diagram illustrating the molecular structure with IUPAC numbering.

Caption: Molecular structure of this compound with atom numbering.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 95652-81-6[1][2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Appearance White to yellow solid
Melting Point 78-81 °C
Boiling Point 90 °C at 3 Torr

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference
10.17s1HAldehyde (-CHO)[3]
8.07d (J = 8.04 Hz)1HPyridine Ring (H5)[3]
7.03d (J = 8.04 Hz)1HPyridine Ring (H4)[3]
3.79s3HMethoxy (-OCH₃)[3]
Solvent: CDCl₃, Frequency: 300 MHz
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

m/zIonIonization MethodReference
172[M+H]⁺Electrospray Ionization (ESI+)[3]

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the C2-O(methoxy) and C3-C(aldehyde) single bonds. While no specific crystal structure data for this molecule is publicly available, its conformational preferences can be inferred from computational and experimental studies of analogous ortho-substituted pyridine and benzaldehyde derivatives.

The key dihedral angles that define the conformation are:

  • θ₁ (C3-C2-O-C_methoxy): Defines the orientation of the methoxy group relative to the pyridine ring.

  • θ₂ (C2-C3-C_aldehyde-O_aldehyde): Defines the orientation of the aldehyde group relative to the pyridine ring.

Based on studies of 2-methoxypyridine and related compounds, the methoxy group is expected to have a preferred orientation relative to the pyridine ring to minimize steric hindrance and optimize electronic interactions.[3]

For the aldehyde group at the C3 position, adjacent to the methoxy group at C2, significant steric and electronic interactions are anticipated. In many ortho-substituted benzaldehydes, the aldehyde group is often twisted out of the plane of the aromatic ring to alleviate steric strain.[4] A similar non-planar conformation is plausible for this compound. The two likely low-energy conformers would involve the aldehyde's carbonyl group being either syn or anti to the C2-substituent, with probable rotations out of the pyridine plane.

Theoretical studies on 3-pyridinecarboxaldehyde suggest the existence of two planar rotational conformers (NO-cis and NO-trans).[5] However, the presence of the bulky methoxy group at the C2 position in this compound would likely lead to a non-planar arrangement to minimize steric repulsion between the methoxy and aldehyde groups.

Estimated Rotational Barriers

While specific rotational barriers for this compound have not been reported, studies on related aromatic aldehydes and methoxy-substituted pyridines provide insight. The rotational barrier for the aldehyde group is expected to be influenced by both steric hindrance from the adjacent methoxy group and electronic effects from the pyridine ring. Theoretical studies on substituted aromatic compounds show that electron-donating groups can decrease rotational barriers, while electron-withdrawing groups can increase them.[6] The interplay of these effects in the target molecule would determine the energy landscape of its conformational isomers.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ortho-lithiation of 2-chloro-6-methoxypyridine followed by formylation.[3]

Materials:

  • 2-Chloro-6-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (or tert-butyllithium)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Dissolve 2-chloro-6-methoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of acetic acid.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Synthetic and Purification Workflow start Start: 2-Chloro-6-methoxypyridine lithiation Ortho-lithiation (-78 °C, THF, n-BuLi) start->lithiation formylation Formylation (-78 °C, DMF) lithiation->formylation quench Reaction Quench (Acetic Acid) formylation->quench workup Aqueous Workup (NaHCO3, EtOAc extraction) quench->workup purification Purification (Silica Gel Chromatography) workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis and purification of the title compound.

NMR Sample Preparation and Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum according to standard instrument protocols.

Conclusion

This technical guide has summarized the available information on the molecular structure and conformation of this compound. While experimental data provides a solid foundation for its chemical identity and basic spectroscopic properties, a detailed understanding of its three-dimensional structure and conformational dynamics currently relies on inferences from analogous molecules. The steric and electronic interplay between the methoxy and aldehyde substituents on the pyridine ring is expected to favor a non-planar conformation. Further experimental studies, particularly single-crystal X-ray diffraction, and in-depth computational analyses are warranted to precisely determine the bond lengths, bond angles, dihedral angles, and rotational energy barriers of this important synthetic intermediate. Such data will undoubtedly aid in the rational design and synthesis of novel bioactive compounds.

References

Navigating the Synthesis and Handling of 6-Chloro-2-methoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the potential hazards, safety precautions, and handling protocols for 6-Chloro-2-methoxynicotinaldehyde. The information is intended to support the safe and effective use of this compound in research and development settings.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, this compound is classified as acutely toxic if swallowed or inhaled, and it can cause severe skin and eye irritation.[1]

GHS Hazard Statements:

  • Fatal if swallowed or if inhaled.

  • Causes serious eye damage.[2]

  • Causes skin irritation.[1][2]

  • May cause an allergic skin reaction.[1][2]

  • May cause respiratory irritation.[1]

  • May cause damage to organs through prolonged or repeated exposure.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and for designing appropriate experimental and storage conditions.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂--INVALID-LINK--
Molecular Weight 171.58 g/mol --INVALID-LINK--
Appearance White to yellow solid--INVALID-LINK--
Melting Point 78-81 °C--INVALID-LINK--
Boiling Point 90 °C at 3 Torr--INVALID-LINK--
Density 1.317 g/cm³ (Predicted)--INVALID-LINK--

Toxicology and Exposure Limits

ParameterValueReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)--INVALID-LINK--
Skin Corrosion/Irritation Causes skin irritation--INVALID-LINK--
Serious Eye Damage/Irritation Causes serious eye irritation--INVALID-LINK--
Respiratory or Skin Sensitization May cause an allergic skin reaction--INVALID-LINK--
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound.[3]

Materials:

  • 2-Chloro-6-methoxypyridine

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyllithium (t-BuLi) solution

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Under an inert argon atmosphere, dissolve 2-Chloro-6-methoxypyridine in anhydrous THF and cool the solution to -78 °C.

  • Slowly add tert-Butyllithium solution dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour.

  • Slowly add anhydrous N,N-Dimethylformamide at -78 °C and continue stirring for 2 hours.

  • Quench the reaction with acetic acid and pour the mixture into ice-cold water.

  • Alkalize the aqueous phase with a saturated solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a white solid.[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are required.

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage and Disposal
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contaminated labware and PPE should also be disposed of as hazardous waste.

Potential Signaling Pathway Involvement

Derivatives of the closely related compound, 6-Chloro-4-methoxynicotinaldehyde, have been investigated for their potential as anticancer agents. These derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth and metastasis.[4] While this pathway has not been directly confirmed for this compound itself, it represents a plausible mechanism of action for its derivatives and a key area for future research.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Derivative 6-Chloro-2-methoxy nicotinaldehyde Derivative Derivative->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by derivatives of this compound.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research setting. It is crucial for all personnel to be thoroughly familiar with this information and to adhere to all institutional safety policies and procedures.

References

A Technical Guide to 6-Chloro-2-methoxynicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, purity, synthesis, and analytical methodologies for a versatile pyridine building block.

This technical guide provides a comprehensive overview of 6-Chloro-2-methoxynicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its commercial availability, typical purity levels, a known synthetic route, and recommended analytical protocols for quality assessment.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with options for bulk and custom synthesis available from several vendors. The purity of the commercially available compound is generally high, suitable for most research and development applications.

Table 1: Commercial Availability and Purity of this compound

Supplier CategoryTypical Purity LevelsCommon Pack SizesNotes
Research Chemical Suppliers≥95%, 97%, ≥98%, 99% min100 mg, 250 mg, 1 g, 5 g, 10 gPurity is typically determined by HPLC or NMR.
Custom Synthesis ProvidersAs per client specificationMilligrams to kilogramsCan provide detailed analytical data upon request.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 95652-81-6[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance White to yellow solid[2]
Melting Point 78-81 °C[2]
Boiling Point 90 °C @ 3 Torr[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the formylation of 2-chloro-6-methoxypyridine. The following is a general protocol based on established chemical literature.

Synthesis Protocol: Formylation of 2-Chloro-6-methoxypyridine[2]
  • Reaction Setup: Dissolve 2-Chloro-6-methoxypyridine in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Lithiation: Slowly add a strong organolithium base, such as tert-butyllithium (t-BuLi), dropwise to the cooled solution. Stir the reaction mixture at -78 °C for approximately one hour.

  • Formylation: Introduce an anhydrous formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture at -78 °C. Continue stirring at this temperature for a further two hours.

  • Work-up: Quench the reaction by the addition of a weak acid, such as acetic acid. Pour the mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Dissolve Dissolve 2-Chloro-6-methoxypyridine in THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_tBuLi Add t-BuLi Cool->Add_tBuLi Stir_1 Stir for 1h Add_tBuLi->Stir_1 Add_DMF Add DMF Stir_1->Add_DMF Stir_2 Stir for 2h Add_DMF->Stir_2 Quench Quench with Acetic Acid Stir_2->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product Analytical_Workflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis HPLC_Prep Prepare Sample and Mobile Phase HPLC_Inject Inject Sample HPLC_Prep->HPLC_Inject HPLC_Run Run Gradient Method HPLC_Inject->HPLC_Run HPLC_Detect UV Detection HPLC_Run->HPLC_Detect HPLC_Analyze Analyze Chromatogram for Purity HPLC_Detect->HPLC_Analyze Purity_Report Purity_Report HPLC_Analyze->Purity_Report qNMR_Prep Prepare Sample with Internal Standard qNMR_Acquire Acquire 1H NMR Spectrum qNMR_Prep->qNMR_Acquire qNMR_Process Process Spectrum qNMR_Acquire->qNMR_Process qNMR_Integrate Integrate Signals qNMR_Process->qNMR_Integrate qNMR_Calculate Calculate Purity qNMR_Integrate->qNMR_Calculate qNMR_Calculate->Purity_Report Sample Sample Sample->HPLC_Prep Sample->qNMR_Prep Signaling_Pathway_Context cluster_synthesis_derivatives Synthetic Elaboration cluster_potential_targets Potential Biological Targets (Inferred) cluster_cellular_processes Modulation of Cellular Processes Molecule This compound Derivatives Diverse Chemical Library Molecule->Derivatives Chemical Synthesis Kinases Kinases (e.g., VEGFR, EGFR) Derivatives->Kinases Screening Other_Targets Other Cellular Targets Derivatives->Other_Targets Screening Angiogenesis Angiogenesis Kinases->Angiogenesis Inhibition Proliferation Cell Proliferation Kinases->Proliferation Inhibition Survival Cell Survival Kinases->Survival Inhibition

References

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the pyridine ring in the versatile synthetic building block, 6-Chloro-2-methoxynicotinaldehyde. The inherent electron-deficient nature of the pyridine nucleus is significantly modulated by the presence of a chloro, a methoxy, and a nicotinaldehyde substituent, rendering the molecule susceptible to a range of nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the theoretical underpinnings of this electrophilicity, supported by computational chemistry principles, and discuss its practical implications in organic synthesis. Experimental protocols for assessing reactivity and key synthetic applications are also detailed, providing a valuable resource for professionals in drug discovery and development.

Introduction: The Electronic Landscape of Substituted Pyridines

The pyridine ring, an aromatic heterocycle, is intrinsically electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent property makes the pyridine nucleus less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack. The electrophilicity of the pyridine ring can be further tuned by the introduction of substituents. Electron-withdrawing groups (EWGs) enhance the electrophilic character of the ring, while electron-donating groups (EDGs) diminish it.[1]

In the case of this compound, the pyridine ring is decorated with three substituents that collectively influence its electronic properties:

  • 6-Chloro group: The chlorine atom acts as an electron-withdrawing group through its inductive effect (-I), which significantly increases the electrophilicity of the pyridine ring, particularly at the ortho and para positions relative to the chlorine.

  • 2-Methoxy group: The methoxy group is an electron-donating group through its resonance effect (+M) and electron-withdrawing through its inductive effect (-I). The net effect is typically electron-donating, which would be expected to decrease the overall electrophilicity of the ring.

  • 3-Nicotinaldehyde group: The aldehyde group is a strong electron-withdrawing group due to both its inductive and resonance effects (-I, -M). This group strongly deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

The interplay of these substituents creates a unique electronic environment within the pyridine ring of this compound, making the C6 position particularly activated towards nucleophilic aromatic substitution.

Theoretical Framework for Assessing Electrophilicity

The electrophilicity of this compound can be rationalized and quantified through several theoretical and computational approaches.

Frontier Molecular Orbital (FMO) Theory: The Role of the LUMO

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule in a reaction with a nucleophile is largely governed by the energy and distribution of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability of the molecule to accept electrons, and thus, higher electrophilicity.

Table 1: Representative LUMO Energies of Substituted Pyridines (Illustrative Data)

CompoundSubstituentsCalculated LUMO Energy (eV)Reference
PyridineNone~ -0.5 to -1.0General Computational Chemistry Databases
2-Chloropyridine2-Chloro~ -1.0 to -1.5[2]
4-Nitropyridine4-Nitro~ -2.5 to -3.0[3]
This compound 6-Chloro, 2-Methoxy, 3-Aldehyde Expected to be significantly low Inferred

Note: The values presented are illustrative and can vary depending on the computational method and basis set used.

The combination of the chloro and aldehyde groups in this compound is expected to result in a significantly low-lying LUMO, concentrated around the C6 position, thereby marking it as the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack.

While a specific MEP map for this compound is not publicly available, a hypothetical map can be inferred based on the electronic nature of its substituents. The area around the C6 carbon, influenced by the adjacent electron-withdrawing chlorine atom and the deactivating effect of the aldehyde group, would be expected to exhibit a significant positive electrostatic potential, highlighting its electrophilic character.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[1] It can be extended to heterocyclic systems like pyridine to correlate reaction rates and equilibrium constants with substituent parameters (σ) and a reaction constant (ρ).[4][5]

For nucleophilic aromatic substitution on the pyridine ring, a positive ρ value is expected, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

Table 2: Hammett Substituent Constants (σp) for Relevant Groups

Substituentσp Value
-Cl+0.23
-OCH3-0.27
-CHO+0.42

Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The strongly positive σ value for the aldehyde group, coupled with the positive value for the chloro group, underscores the enhanced electrophilicity of the pyridine ring in this compound.

Reactivity and Synthetic Applications

The enhanced electrophilicity of the pyridine ring at the C6 position makes this compound a valuable precursor for a wide array of substituted pyridines, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the aldehyde and chloro substituents in the target molecule, is crucial for stabilizing this intermediate and facilitating the reaction.

SNAr_Mechanism sub 6-Chloro-2-methoxy- nicotinaldehyde meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Addition nuc Nucleophile (Nu⁻) nuc->meisenheimer product 6-Substituted-2-methoxy- nicotinaldehyde meisenheimer->product Elimination lg Chloride Ion (Cl⁻) meisenheimer->lg

Caption: Generalized mechanism for the SNAr reaction of this compound.

This reactivity has been widely exploited in palladium-catalyzed cross-coupling reactions.

Table 3: Common SNAr Reactions of this compound

Reaction TypeNucleophile/ReagentsProduct Type
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst, base6-Aryl/heteroaryl substituted nicotinaldehydes
Buchwald-Hartwig AminationPrimary/secondary amines, Pd catalyst, base, ligand6-Amino substituted nicotinaldehydes
CyanationCyanide source (e.g., Zn(CN)2), Pd catalyst6-Cyano substituted nicotinaldehydes
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, base6-Alkynyl substituted nicotinaldehydes

Experimental Protocols

General Protocol for a Kinetic Study of Nucleophilic Aromatic Substitution

This protocol outlines a general method for determining the rate of a nucleophilic aromatic substitution reaction of this compound, which can be adapted for various nucleophiles.

Objective: To determine the rate constant for the reaction between this compound and a selected nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

  • Internal standard (for chromatographic analysis)

  • Reaction vessel with a magnetic stirrer and temperature control

  • Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup: In a thermostated reaction vessel, combine the stock solution of this compound and the internal standard. Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation of Reaction: Initiate the reaction by adding the stock solution of the nucleophile to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by diluting it with a suitable solvent or by adding a quenching agent that rapidly reacts with one of the reactants.

  • Analysis: Analyze the quenched samples using the chosen analytical technique (e.g., HPLC) to determine the concentrations of the reactant (this compound) and the product over time.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

Kinetic_Study_Workflow prep Prepare Stock Solutions setup Equilibrate Reactant and Internal Standard prep->setup initiate Initiate Reaction with Nucleophile setup->initiate sample Take Aliquots at Timed Intervals initiate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/GC/NMR quench->analyze data Plot Concentration vs. Time and Calculate Rate Constant analyze->data

Caption: Experimental workflow for a kinetic study of SNAr on this compound.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize a 6-aryl-2-methoxynicotinaldehyde derivative.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The electrophilicity of the pyridine ring in this compound is a consequence of the synergistic electron-withdrawing effects of the nitrogen heteroatom, the 6-chloro substituent, and the 3-nicotinaldehyde group. This pronounced electrophilic character, particularly at the C6 position, makes it an exceptionally useful and versatile substrate for nucleophilic aromatic substitution reactions. A thorough understanding of the theoretical principles governing its reactivity, combined with robust experimental protocols, empowers researchers in the pharmaceutical and chemical industries to leverage this building block for the efficient synthesis of a diverse range of complex and biologically active molecules. This guide serves as a foundational resource for professionals seeking to exploit the unique electronic properties of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents. 6-Chloro-2-methoxynicotinaldehyde is a versatile trifunctional building block, offering a strategic platform for the synthesis of diverse pyridine libraries. Its structure features a reactive aldehyde at the 3-position, a methoxy group at the 2-position, and a chlorine atom at the 6-position. The chlorine atom is particularly amenable to displacement via palladium-catalyzed cross-coupling reactions, providing a gateway to a wide array of functionalized pyridine derivatives.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into various substituted pyridines through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies described herein are based on established chemical transformations and provide a robust starting point for reaction optimization and library synthesis.

Data Presentation: Synthesis of Substituted Pyridines

The following tables summarize representative palladium-catalyzed cross-coupling reactions of this compound. The presented yields are based on general protocols for similar chloropyridine substrates and may vary depending on the specific coupling partner and reaction conditions.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-methoxynicotinaldehydes

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885
24-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O1102478
33-Anisylboronic acidPd(PPh₃)₄Cs₂CO₃DME901691

Table 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2-methoxynicotinaldehydes

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001680-95
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102075-90
3BenzylaminePd₂(dba)₃ / DavePhosK₃PO₄Toluene1001880-95

Table 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2-methoxynicotinaldehydes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF70885-95
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIi-Pr₂NHToluene601280-90
31-HeptynePdCl₂(MeCN)₂ / CuIPiperidineDMF801075-85

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis of this compound cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions start 2-Chloro-6-methoxypyridine lithiation Lithiation (t-BuLi, THF, -78 °C) start->lithiation formylation Formylation (DMF, -78 °C to rt) lithiation->formylation product This compound formylation->product product_ref This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd catalyst, Base) product_ref->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd catalyst, Base) product_ref->buchwald sonogashira Sonogashira (Alkyne, Pd/Cu catalyst, Base) product_ref->sonogashira product_suzuki 6-Aryl-2-methoxynicotinaldehyde suzuki->product_suzuki product_buchwald 6-Amino-2-methoxynicotinaldehyde buchwald->product_buchwald product_sonogashira 6-Alkynyl-2-methoxynicotinaldehyde sonogashira->product_sonogashira

Caption: Synthetic pathways to substituted pyridines.

G cluster_workflow General Experimental Workflow for Cross-Coupling setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) degas Degassing (Inert gas sparging) setup->degas reaction Reaction (Heating and Stirring) degas->reaction monitoring Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 2-chloro-6-methoxypyridine.

  • Materials:

    • 2-Chloro-6-methoxypyridine

    • Anhydrous Tetrahydrofuran (THF)

    • tert-Butyllithium (t-BuLi) in pentane (1.7 M)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Acetic acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Petroleum ether and Ethyl acetate for chromatography

  • Procedure:

    • Dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere in a flame-dried round-bottom flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add t-BuLi (1.7 M in pentane, 0.9 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Slowly add anhydrous DMF (0.9 eq) at -78 °C and continue stirring for an additional 2 hours at this temperature.

    • Quench the reaction by the addition of acetic acid.

    • Pour the reaction mixture into ice-cold water.

    • Basify the aqueous phase with saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (2 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 10:1 petroleum ether/ethyl acetate) to afford this compound as a solid. A reported yield for this transformation is 65%.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of 6-aryl-2-methoxynicotinaldehydes.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

    • Add the degassed solvent mixture (5 mL).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methoxynicotinaldehyde.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the synthesis of 6-amino-2-methoxynicotinaldehydes.[1]

  • Materials:

    • This compound

    • Amine (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.4 eq)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox, add this compound (1.0 eq), palladium pre-catalyst, and ligand to an oven-dried reaction vessel.

    • Add the anhydrous solvent, followed by the amine (1.2 eq) and the base (1.4 eq).

    • Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 6-amino-2-methoxynicotinaldehyde derivative.

Protocol 4: General Procedure for Sonogashira Coupling

This protocol details a general method for the synthesis of 6-alkynyl-2-methoxynicotinaldehydes.

  • Materials:

    • This compound

    • Terminal alkyne (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., Et₃N)

    • Solvent (e.g., DMF)

  • Procedure:

    • To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

    • Stir the reaction mixture under an argon atmosphere at 60-80 °C for 6-12 hours.[2]

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the 6-alkynyl-2-methoxynicotinaldehyde.[2]

References

Application Notes and Protocols: 6-Chloro-2-methoxynicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-chloro-2-methoxynicotinaldehyde in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] this compound is a valuable substrate in these reactions due to the presence of a reactive chlorine atom on the pyridine ring, which can be readily displaced to introduce a wide range of aryl and heteroaryl substituents.[5] The resulting 6-aryl-2-methoxynicotinaldehyde scaffold is a privileged structure found in many biologically active molecules, making this reaction a key step in the synthesis of potential drug candidates.[6]

Applications in Drug Discovery

The pyridine core is a common motif in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[2] The derivatization of this compound via Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs.[2][6] Notably, related 6-arylpyridine structures have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[6]

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of several key reaction parameters:

  • Catalyst: Palladium catalysts are universally employed. The choice of ligand is crucial for achieving high yields, especially with less reactive chloropyridines.[7][8] Bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[8] For less challenging couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a suitable choice.[5]

  • Base: A base is required to activate the boronic acid.[8] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[6][8] The choice of base can influence the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.[8] A mixture of an organic solvent like 1,4-dioxane or toluene with water is frequently employed.[6][7]

  • Organoboron Reagent: A variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. Boronic esters can offer enhanced stability compared to boronic acids.[8]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of chloropyridines with various boronic acids. While specific data for this compound is limited in the public domain, these examples with structurally similar substrates provide a strong basis for reaction optimization.

ElectrophileBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
6-Chloro-4-methoxynicotinaldehydePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O90-1004-12High (qualitative)
6-Chloropyridin-3-amineArylboronic acidPd(PPh₃)₄ (2-5)-K₃PO₄1,4-Dioxane/H₂O85-100Not specifiedHigh (qualitative)
2,3,5-trichloropyridineArylboronic acidsPd(OAc)₂-Na₂CO₃AqueousNot specifiedNot specifiedHigh (qualitative)
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl₂-Not specifiedNot specified65-100Not specified5-89

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure based on established methods for similar chloropyridine substrates.[6][7] Optimization of specific parameters may be required for different boronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[6]

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-2-methoxynicotinaldehyde.[6]

Diagrams

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2 Base pd2_ar_ar Ar-Pd(II)-Ar' L2 transmetalation->pd2_ar_ar reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow start Combine Reactants: This compound, Boronic Acid, Base, Catalyst inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) start->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heating Heat and Stir (85-100 °C) add_solvent->heating monitoring Monitor Reaction (TLC or LC-MS) heating->monitoring workup Aqueous Workup (Extraction with Ethyl Acetate) monitoring->workup purification Purification (Column Chromatography) workup->purification product Pure 6-Aryl-2-methoxynicotinaldehyde purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups. This allows for the construction of complex aryl and heteroaryl amines, which are prevalent structural motifs in a vast array of biologically active molecules and drug candidates.

6-Chloro-2-methoxynicotinaldehyde is a valuable building block in medicinal chemistry. The presence of a chloro substituent at the 6-position provides a reactive handle for C-N bond formation via the Buchwald-Hartwig amination, enabling the introduction of diverse amine functionalities. The methoxy and aldehyde groups offer additional sites for chemical modification, making this a highly versatile scaffold for the synthesis of compound libraries for drug discovery programs. The resulting 6-amino-2-methoxynicotinaldehyde derivatives are of significant interest as intermediates for the synthesis of novel therapeutics.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling mechanism. The reaction involves the coupling of the chloro-substituted pyridine ring with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The generally accepted catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the active Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Yields are based on literature precedents for structurally similar 2-alkoxy-6-chloropyridine substrates and may vary depending on the specific amine and reaction conditions.

Table 1: Buchwald-Hartwig Amination with Primary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2485-95
p-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101880-90
n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801675-85
CyclohexylaminePd(OAc)₂ (2)cataCXium® A (4)Cs₂CO₃ (2.0)t-BuOH1002470-80

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.4)Toluene10016-2490-98
PiperidinePd(OAc)₂ (2)BINAP (3)K₂CO₃ (2.0)Dioxane1102085-95
DiethylaminePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001870-80
N-MethylanilinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.0)Dioxane1102480-90

Experimental Protocols

Materials and Reagents:

  • This compound

  • Selected primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-BuOH)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (glovebox or Schlenk line).

  • Addition of Reagents: Add this compound and the anhydrous solvent to the reaction vessel.

  • Amine Addition: Add the corresponding amine to the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-amino-2-methoxynicotinaldehyde derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • The organic solvents used are flammable and should be handled in a well-ventilated fume hood.

  • The bases used are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Amine, Catalyst, Ligand, Base, Solvent) setup_glassware Assemble and Dry Glassware charge_reagents Charge Reagents under Inert Atmosphere setup_glassware->charge_reagents heating_stirring Heat and Stir (Monitor by TLC/LC-MS) charge_reagents->heating_stirring quench_filter Cool, Dilute, and Filter heating_stirring->quench_filter extraction Liquid-Liquid Extraction quench_filter->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-Cl amido_complex Pd(II) Amido Complex oxidative_addition->amido_complex + HNR¹R² - Base·HCl amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols: Reactions of 6-Chloro-2-methoxynicotinaldehyde with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methoxynicotinaldehyde is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde, a methoxy group, and a chlorine atom on the pyridine ring, offers multiple sites for chemical modification.[1] The chlorine atom at the 6-position is particularly amenable to substitution through various cross-coupling reactions, while the aldehyde group serves as a key handle for nucleophilic additions and other transformations. These reactive sites make it an invaluable precursor for the synthesis of a diverse range of substituted pyridine derivatives, which are prominent scaffolds in many biologically active molecules and pharmaceutical agents.[1][2] The methoxy and chloro substituents can also play a crucial role in modulating the pharmacokinetic properties and binding interactions of drug candidates.[3][4] This document provides detailed application notes and protocols for the reaction of this compound with several classes of organometallic reagents.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methodologies for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridine ring of this compound.[5]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction for the formation of C-C bonds by coupling an organoboron compound with a halide.[6] This reaction is widely used to synthesize 6-aryl-2-methoxynicotinaldehyde derivatives, which are valuable intermediates in the development of novel therapeutics, particularly kinase inhibitors.[6] Compounds with similar structural features have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask or a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄, a ligand like SPhos (4 mol%) or triphenylphosphine, and a base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).[2][5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio, 5 mL).[5][6]

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[5][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methoxynicotinaldehyde derivative.[5]

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~95 (estimated)[2]
2Arylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O10012-24Varies
3Arylboronic acidPd(OAc)₂/PPh₃K₂CO₃1,4-Dioxane/H₂O90-10012-24Varies[6]

Note: Yields are representative and can vary based on the specific arylboronic acid and reaction conditions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 6-Chloro-2-methoxy- nicotinaldehyde, Arylboronic acid, Base (e.g., K2CO3) Heating Heat to 90-100 °C Stir for 12-24h Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 6-Aryl-2-methoxy- nicotinaldehyde Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 6-alkynyl-2-methoxynicotinaldehyde derivatives.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a suitable solvent mixture such as DMF and triethylamine (Et₃N) (e.g., 5 mL DMF and 2 mL Et₃N), add the terminal alkyne (1.5 mmol).[5]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (3 mol%), and the copper(I) co-catalyst, such as CuI (5 mol%).[5]

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a temperature ranging from 60-80 °C for 6-12 hours.[5]

  • Monitoring: Follow the reaction progress using TLC.

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.[5]

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling

EntryTerminal AlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1VariesPd(PPh₃)₂Cl₂/CuIEt₃NDMF60-806-12Varies[5]

Note: This is a general protocol based on similar substrates and may require optimization.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 6-Chloro-2-methoxy- nicotinaldehyde, Terminal Alkyne, Base (Et3N) Heating Heat to 60-80 °C Stir for 6-12h Reactants->Heating Catalyst Pd/Cu Catalyst (e.g., Pd(PPh3)2Cl2/CuI) Catalyst->Heating Solvent Degassed Solvent (e.g., DMF) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 6-Alkynyl-2-methoxy- nicotinaldehyde Purification->Product

Caption: Experimental workflow for Sonogashira coupling.

II. Nucleophilic Addition to the Aldehyde Group

The aldehyde functionality of this compound is a prime site for nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents, leading to the formation of secondary alcohols.[8][9]

A. Grignard Reaction

Grignard reagents (RMgX) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[9][10]

Experimental Protocol: General Procedure for Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of an alkyl or aryl halide in an anhydrous ether (e.g., diethyl ether or THF) dropwise to magnesium turnings. A crystal of iodine can be used to initiate the reaction.[10][11]

  • Addition to Aldehyde: Cool a solution of this compound (1.0 equivalent) in anhydrous ether or THF to 0 °C in an ice bath.[12] Add the freshly prepared Grignard reagent solution dropwise to the aldehyde solution with continuous stirring.[10]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[12]

  • Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid at 0 °C.[10][11]

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.[11]

Data Presentation: Grignard Reaction

EntryGrignard ReagentSolventTemp (°C)ProductYield (%)
1R-MgXDiethyl ether or THF0 to RT(6-Chloro-2-methoxypyridin-3-yl)(R)methanolVaries

Note: This is a general protocol and may require optimization for specific Grignard reagents.

B. Organolithium Reaction

Organolithium reagents (RLi) are highly reactive nucleophiles that add to aldehydes to form secondary alcohols, similar to Grignard reagents.[8]

Experimental Protocol: General Procedure for Organolithium Reaction

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous solvent like THF or diethyl ether.

  • Addition of Reagent: Cool the solution to a low temperature (e.g., -78 °C). Add the organolithium reagent (e.g., n-butyllithium) dropwise to the stirred solution.

  • Reaction and Work-up: Stir the reaction at low temperature for a specified time, then quench by the addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Organolithium Reaction

EntryOrganolithium ReagentSolventTemp (°C)ProductYield (%)
1R-LiTHF or Diethyl ether-78 to RT(6-Chloro-2-methoxypyridin-3-yl)(R)methanolVaries

Note: Organolithium reagents are highly reactive and pyrophoric; appropriate safety precautions must be taken.

Nucleophilic_Addition_Workflow cluster_reagents Organometallic Reagents Grignard Grignard Reagent (R-MgX) Addition Nucleophilic Addition (Low Temperature) Grignard->Addition Organolithium Organolithium Reagent (R-Li) Organolithium->Addition Aldehyde 6-Chloro-2-methoxy- nicotinaldehyde in Anhydrous Solvent Aldehyde->Addition Workup Aqueous Work-up (e.g., NH4Cl) Addition->Workup Product Secondary Alcohol Workup->Product

Caption: General workflow for nucleophilic addition reactions.

III. Reactions with Organozinc Reagents

Organozinc reagents offer a milder alternative to Grignard and organolithium reagents and exhibit high functional group tolerance.[13][14] They can be used for both nucleophilic addition to the aldehyde and in palladium-catalyzed cross-coupling reactions (Negishi coupling).

Experimental Protocol: General Procedure for Nucleophilic Addition of Organozinc Reagents

  • Reaction Setup: Prepare the functionalized organozinc reagent if not commercially available. In a reaction flask, the addition of stoichiometric amounts of MgCl₂ can enhance the reactivity of the organozinc reagent.[13]

  • Addition to Aldehyde: Add the organozinc reagent to a solution of this compound in a suitable solvent at ambient temperature.[13]

  • Reaction and Work-up: Stir the reaction mixture until completion, then quench and perform an aqueous work-up to isolate the secondary alcohol product.

Data Presentation: Nucleophilic Addition of Organozinc Reagents

EntryOrganozinc ReagentAdditiveSolventTemp (°C)ProductYield (%)
1R-ZnXMgCl₂THFAmbient(6-Chloro-2-methoxypyridin-3-yl)(R)methanolVaries[13]

Note: This protocol is based on general procedures for organozinc additions to aldehydes and may require optimization.

Conclusion

This compound is a highly valuable and adaptable building block in organic synthesis and medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in the synthesis of diverse and complex molecular architectures through reactions with various organometallic reagents. The choice of reagent and reaction conditions will ultimately depend on the desired target molecule and the compatibility of other functional groups present. Further optimization of the provided general protocols may be necessary to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for the Use of 6-Chloro-2-methoxynicotinaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Chloro-2-methoxynicotinaldehyde as a key building block in the synthesis of potent kinase inhibitors. The protocols detailed herein are based on established synthetic methodologies for the development of targeted therapeutics for inflammatory diseases.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a crucial starting material for the synthesis of a variety of kinase inhibitors. Its pyridine core, substituted with a reactive chlorine atom and an aldehyde group, allows for diverse chemical modifications, making it an ideal scaffold for drug discovery. The chlorine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The aldehyde functionality provides a handle for further transformations, including reductive amination and condensation reactions, to build complex molecular architectures.

Kinase inhibitors developed from this scaffold have shown significant activity against key signaling proteins implicated in inflammatory pathways, including p38 mitogen-activated protein kinase (p38 MAPK), Spleen tyrosine kinase (Syk), and Src family tyrosine kinases. Dysregulation of these kinases is associated with a range of inflammatory conditions, making them attractive targets for therapeutic intervention.

Application: Synthesis of a Dual p38 MAPK/Syk Inhibitor

This section details the synthesis of a potent kinase inhibitor derived from this compound, targeting the p38 MAPK and Syk signaling pathways.

Signaling Pathways of Targeted Kinases

The signaling pathways of p38 MAPK, Syk, and Src kinases are central to the inflammatory response.

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Cytokines Cytokines Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Inflammatory Response Inflammatory Response MK2->Inflammatory Response

p38 MAPK Signaling Pathway

Syk_Pathway Immune Receptor Immune Receptor Syk Syk Immune Receptor->Syk Downstream Effectors Downstream Effectors (e.g., PLCγ, VAV) Syk->Downstream Effectors Cellular Response Cellular Response (e.g., Degranulation, Cytokine Release) Downstream Effectors->Cellular Response

Syk Signaling Pathway

Src_Pathway Growth Factor Receptors Growth Factor Receptors Src Src Family Kinase Growth Factor Receptors->Src Integrins Integrins Integrins->Src Downstream Pathways Downstream Pathways (e.g., RAS-MAPK, PI3K-Akt) Src->Downstream Pathways Cellular Processes Cellular Processes (e.g., Proliferation, Migration, Survival) Downstream Pathways->Cellular Processes

Src Family Kinase Signaling Pathway
Experimental Workflow

The synthesis of the target kinase inhibitor involves a multi-step process, beginning with a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Aryl-substituted Pyridine Intermediate suzuki->intermediate reductive_amination Reductive Amination intermediate->reductive_amination final_product Final Kinase Inhibitor reductive_amination->final_product

Synthetic Workflow Overview

Data Presentation

The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized from this compound against target kinases.

Compound IDTarget KinaseIC50 (nM)
Example Compound 1 p38α MAPK50
Syk75
c-Src120

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of a key intermediate via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the arylboronic acid (1.2 eq), Na2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 90 °C and stirred for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aryl-substituted pyridine intermediate.

Protocol 2: Reductive Amination to Final Kinase Inhibitor

This protocol details the subsequent reductive amination step to yield the final kinase inhibitor.

Materials:

  • Aryl-substituted pyridine intermediate from Protocol 1

  • Amine (e.g., a substituted aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the aryl-substituted pyridine intermediate (1.0 eq) in DCM is added the amine (1.1 eq) and a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for an additional 12 hours.

  • The reaction is quenched by the addition of saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by preparative HPLC to yield the final kinase inhibitor.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols for 6-Chloro-2-methoxynicotinaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Chloro-2-methoxynicotinaldehyde as a versatile chemical intermediate for the synthesis of novel agrochemicals. The unique arrangement of a reactive aldehyde, a displaceable chlorine atom, and a methoxy group on a pyridine core makes this compound a valuable starting material for developing new insecticides, herbicides, and fungicides.

Introduction to this compound in Agrochemical Synthesis

This compound is a heterocyclic building block with significant potential in agrochemical research. The pyridine ring is a common motif in numerous commercially successful pesticides.[1] The substituents on this starting material offer multiple avenues for synthetic diversification to generate libraries of compounds for biological screening.

  • The aldehyde group is a versatile handle for forming carbon-nitrogen double bonds (imines, hydrazones) or for carbon-carbon bond formation (e.g., Wittig or aldol reactions), leading to a wide array of derivative classes.

  • The 6-chloro substituent is susceptible to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or amino groups.[2]

  • The 2-methoxy group influences the electronic properties of the pyridine ring and can be a key feature for biological activity or can be demethylated to the corresponding pyridone.

The strategic combination of these functional groups allows for the systematic exploration of chemical space to identify novel compounds with potent and selective agrochemical activity.

Potential Agrochemical Applications and Illustrative Data

While specific agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the activity of structurally related compounds highlights its potential. The following tables present quantitative data for compounds containing the chloropyridine or nicotinamide scaffold, illustrating the potential efficacy of derivatives.

Insecticidal Applications

The (6-chloro-pyridin-3-yl)methyl moiety is the core of highly successful neonicotinoid insecticides like imidacloprid, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[3][4][5] Derivatives of this compound can be synthesized to mimic this pharmacophore.

Table 1: Illustrative Insecticidal Activity of Nicotinic Acid Derivatives

Compound Class Target Pest Bioassay Metric Value Reference
Nicotinic Acid Derivatives Myzus persicae (Green peach aphid) % Mortality Promising [3][6]
Nicotinic Acid Derivatives Helicoverpa armigera (Bollworm) % Mortality Promising [3][6]
Nicotinic Acid Derivatives Sitophilus zeamais (Maize weevil) % Mortality Promising [3][6]

| Neonicotinoid Analogues | Aphis craccivora (Cowpea aphid) | Activity Level | Rivaled Imidacloprid |[7] |

Herbicidal Applications

Chlorinated nicotinamide derivatives have demonstrated potent herbicidal activity. The mechanism of action for such novel herbicides can vary, with some targeting well-established pathways like the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8]

Table 2: Illustrative Herbicidal Activity of Nicotinamide Derivatives

Compound Target Weed Bioassay Metric Value (µM) Reference
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide Duckweed IC₅₀ 7.8 [1]

| Commercial Standard (Clomazone) | Duckweed | IC₅₀ | 125 |[1] |

Fungicidal Applications

Nicotinamide derivatives have also been explored as fungicides, notably as inhibitors of succinate dehydrogenase (SDHI), a critical enzyme in the fungal respiratory chain.[9]

Table 3: Illustrative Fungicidal Activity of Nicotinamide Derivatives

Compound Target Fungus Bioassay Metric Value (µM) Reference
Nicotinamide Derivative (3a-17) Rhizoctonia solani IC₅₀ 15.8 [9]
Nicotinamide Derivative (3a-17) Sclerotinia sclerotiorum IC₅₀ 20.3 [9]

| Commercial Standard (Boscalid) | R. solani / S. sclerotiorum | IC₅₀ | Comparable |[9] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative derivative from this compound and subsequent screening for agrochemical activity.

Synthesis Protocol: Preparation of a Schiff Base Derivative

This protocol describes the synthesis of a hypothetical insecticidal candidate via the condensation of this compound with an amine, a common reaction to produce precursors for neonicotinoid-like compounds.

Objective: To synthesize N-((6-chloro-2-methoxypyridin-3-yl)methylene)-4-nitroaniline.

Materials:

  • This compound (1.0 eq)

  • 4-Nitroaniline (1.05 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol, 171.58 mg).

  • Dissolve the aldehyde in 20 mL of anhydrous ethanol and stir until fully dissolved.

  • Add 4-nitroaniline (1.05 mmol, 145.03 mg) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A yellow precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven at 40°C overnight.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

Objective: To evaluate the efficacy of a test compound in inhibiting the growth of a pathogenic fungus.

Materials:

  • Test compound dissolved in DMSO (10 mg/mL stock)

  • Potato Dextrose Agar (PDA) medium, sterilized

  • Petri dishes (90 mm)

  • Fungal culture (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C in a water bath.

  • Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also prepare a DMSO-only control plate.

  • Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended agar into each sterile petri dish. Allow to solidify in a laminar flow hood.

  • From the edge of an actively growing fungal culture plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Seal the plates with paraffin film and incubate at 25 ± 2°C.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where: dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Use the data to calculate the EC₅₀ value (the concentration that causes 50% inhibition).

Protocol: Herbicidal Activity Assay (Seed Germination and Growth)

Objective: To assess the pre-emergent herbicidal activity of a test compound.

Materials:

  • Test compound dissolved in acetone/water with a surfactant.

  • Weed seeds (e.g., Duckweed - Lemna minor, Barnyard grass - Echinochloa crus-galli).

  • Filter paper (Whatman No. 1).

  • Petri dishes or multi-well plates.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Place a sterile filter paper disc in each petri dish.

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone) with a non-ionic surfactant (e.g., Tween 20 at 0.1%).

  • Apply a fixed volume (e.g., 2 mL) of each test solution evenly onto the filter paper. A solvent-only treatment serves as the negative control.

  • Allow the solvent to evaporate completely in a fume hood.

  • Place a set number of viable weed seeds (e.g., 20) onto the treated filter paper.

  • Moisten the filter paper with 3 mL of deionized water.

  • Seal the petri dishes and place them in a growth chamber (e.g., 25°C with a 16h light/8h dark cycle).

  • After 7-14 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Calculate the germination inhibition percentage and the growth reduction percentage relative to the negative control.

  • Determine the GR₅₀ (concentration causing 50% growth reduction) for root and shoot elongation.

Visualized Workflows and Mechanisms of Action

The following diagrams illustrate the synthetic workflow and key agrochemical mechanisms of action relevant to derivatives of this compound.

G cluster_synthesis Synthetic Workflow: From Intermediate to Agrochemical Candidate start 6-Chloro-2-methoxy- nicotinaldehyde reaction Condensation Reaction (Schiff Base Formation) start->reaction reagent Primary Amine (e.g., R-NH2) reagent->reaction product Schiff Base Intermediate (e.g., Imine) reaction->product modification Further Modification (e.g., Reduction, Cyclization) product->modification final_product Final Agrochemical Candidate modification->final_product

Synthetic pathway from the starting aldehyde.

G cluster_moa Mechanism of Action: Neonicotinoid Insecticide neonic Neonicotinoid Derivative (Agonist) nachr Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron neonic->nachr Irreversible Binding ach Acetylcholine (ACh) (Natural Ligand) ach->nachr Normal Binding & Release channel Ion Channel Opens (Na+ Influx) nachr->channel binding Binds to nAChR excitation Continuous Nerve Stimulation channel->excitation result Paralysis and Death of Insect excitation->result

Neonicotinoid action on insect nAChR.

G cluster_herbicide Mechanism of Action: HPPD-Inhibiting Herbicide hppd_inhibitor HPPD Inhibitor (Herbicide) hppd HPPD Enzyme hppd_inhibitor->hppd product Homogentisate hppd->product Catalysis substrate 4-Hydroxyphenylpyruvate (HPP) substrate->hppd downstream Plastoquinone & Tocopherol Synthesis product->downstream block Inhibition carotenoid Carotenoid Biosynthesis Blocked downstream->carotenoid Pathway Blocked result Chlorophyll Degradation (Bleaching) & Plant Death carotenoid->result

HPPD inhibitor action in plants.

References

Application Notes and Protocols: 6-Chloro-2-methoxynicotinaldehyde as a Versatile Precursor for Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Chloro-2-methoxynicotinaldehyde as a key building block in the synthesis of novel antiviral agents. The unique arrangement of a reactive aldehyde group, a methoxy substituent, and a displaceable chlorine atom on the pyridine ring makes this compound a versatile precursor for a diverse range of heterocyclic compounds with potential therapeutic applications. This document outlines synthetic strategies, detailed experimental protocols, and representative biological data for classes of antiviral compounds that can be derived from this precursor.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved antiviral drugs. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound offers three key points for chemical modification: the aldehyde for condensation and cyclization reactions, the chloro group for nucleophilic substitution and cross-coupling reactions, and the methoxy group which can influence the electronic properties of the ring. These features enable the construction of complex molecular architectures with potential for potent antiviral efficacy.

Synthetic Strategies and Applications

This compound can be elaborated into various heterocyclic systems known to exhibit antiviral properties. Key synthetic transformations include:

  • Knoevenagel Condensation: The aldehyde functionality readily undergoes condensation with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic rings.

  • Suzuki-Miyaura Coupling: The chloro group can be efficiently displaced by a variety of aryl and heteroaryl groups via palladium-catalyzed cross-coupling, allowing for the introduction of diverse substituents that can interact with viral targets.

  • Synthesis of Fused Heterocycles: The aldehyde and chloro functionalities can be sequentially or concertedly involved in cyclization reactions to build fused ring systems such as pyridopyrimidines and other related scaffolds.

The following sections detail protocols for the synthesis of representative antiviral compound classes derived from this compound.

Table 1: Representative Antiviral Activity of Pyridine-Based Compounds

Compound ClassTarget VirusAssayIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
Benzothiazolyl-pyridine HybridsH5N1Plaque Reduction0.25 - 0.5 (inhibition %)>152-[1][2]
Benzothiazolyl-pyridine HybridsSARS-CoV-2MTT Assay3.67152 - 1665up to 106.7[1][2]
Imidazo[1,2-a]pyridinesHuman Cytomegalovirus (HCMV)--->150[3]
Imidazo[1,2-a]pyridinesVaricella-Zoster Virus (VZV)----[3]
Pyridine-based N-SulfonamidesHerpes Simplex Virus-1 (HSV-1)-< 90-120--[4]
Pyridine-based N-SulfonamidesCoxsackievirus B4 (CBV4)-< 90-120--[4]

Experimental Protocols

Protocol 1: Synthesis of a Benzothiazolyl-Pyridine Hybrid Precursor via Knoevenagel Condensation

This protocol describes the initial Knoevenagel condensation of this compound with 2-cyanomethylbenzothiazole, a key step towards the synthesis of benzothiazolyl-pyridine antiviral agents.[1][2]

Materials:

  • This compound

  • 2-Cyanomethylbenzothiazole

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add 2-cyanomethylbenzothiazole (1.0 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the (E)-3-(6-chloro-2-methoxypyridin-3-yl)-2-(benzo[d]thiazol-2-yl)acrylonitrile.

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Condensation start This compound + 2-Cyanomethylbenzothiazole reagents Piperidine, Ethanol, Reflux start->reagents 1 product (E)-3-(6-chloro-2-methoxypyridin-3-yl)-2- (benzo[d]thiazol-2-yl)acrylonitrile reagents->product 2

Knoevenagel condensation for a key intermediate.

Protocol 2: Synthesis of a 6-Aryl-2-methoxynicotinaldehyde via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental for introducing structural diversity at the 6-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methoxynicotinaldehyde.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling start This compound + Arylboronic acid catalyst Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O start->catalyst 1 product 6-Aryl-2-methoxynicotinaldehyde catalyst->product 2

Suzuki-Miyaura coupling for C-C bond formation.

Signaling Pathways and Logical Relationships

The development of novel antiviral compounds from this compound follows a logical progression from precursor to biologically active molecules. The versatility of this starting material allows for the exploration of multiple synthetic pathways, each leading to compounds with the potential to inhibit viral replication through various mechanisms.

Diagram 3: Synthetic Pathways from this compound

Synthetic_Pathways cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Reactions cluster_products Potential Antiviral Scaffolds precursor This compound knoevenagel Knoevenagel Condensation precursor->knoevenagel reductive_amination Reductive Amination precursor->reductive_amination cyclocondensation Cyclocondensation precursor->cyclocondensation suzuki Suzuki-Miyaura Coupling precursor->suzuki buchwald Buchwald-Hartwig Amination precursor->buchwald nucleophilic_sub Nucleophilic Substitution precursor->nucleophilic_sub benzothiazolyl_pyridines Benzothiazolyl-pyridines knoevenagel->benzothiazolyl_pyridines pyridopyrimidines Pyridopyrimidines cyclocondensation->pyridopyrimidines aryl_pyridines 6-Aryl-pyridines suzuki->aryl_pyridines imidazo_pyridines Imidazo[1,2-a]pyridines buchwald->imidazo_pyridines nucleophilic_sub->imidazo_pyridines

Synthetic routes to potential antiviral scaffolds.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of a wide array of novel compounds with potential antiviral activities. The protocols and strategies outlined in these application notes provide a solid foundation for researchers engaged in the discovery and development of new antiviral therapies. The ability to readily functionalize this precursor at multiple positions allows for the systematic exploration of structure-activity relationships, paving the way for the identification of potent and selective antiviral drug candidates.

References

Application Notes: Development of a Novel Fluorescent Probe from 6-Chloro-2-methoxynicotinaldehyde for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorescent probes are indispensable tools in chemical biology, environmental science, and drug development for the real-time, sensitive, and selective detection of various analytes. This document details the development and application of a novel Schiff base fluorescent probe, designated CMN-Nap, synthesized from 6-Chloro-2-methoxynicotinaldehyde and 4-amino-1,8-naphthalimide. The probe is designed for the selective "turn-on" detection of Aluminum ions (Al³⁺). These notes provide comprehensive protocols for the synthesis, characterization, and application of the CMN-Nap probe, making it a valuable tool for researchers.

Introduction

The detection of metal ions is crucial due to their significant roles in biological systems and their potential environmental toxicity.[1][2] Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is associated with several neurological disorders, including Alzheimer's and Parkinson's disease, at elevated concentrations. Therefore, the development of sensitive and selective methods for Al³⁺ detection is of paramount importance.

Fluorescent chemosensors based on the Schiff base linkage have gained significant attention due to their straightforward synthesis, structural versatility, and excellent photophysical properties.[3][4][5] The imine (-C=N-) group in Schiff bases often acts as a binding site for metal ions. This coordination can restrict the C=N isomerization and inhibit photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[6]

This work outlines the development of a novel probe, CMN-Nap, by condensing this compound with the highly fluorescent 4-amino-1,8-naphthalimide core. The resulting probe is anticipated to exhibit a selective "turn-on" fluorescent response in the presence of Al³⁺ ions.

Synthesis and Characterization

The synthesis of the CMN-Nap probe is achieved through a one-step Schiff base condensation reaction.

Synthesis Workflow for CMN-Nap Probe cluster_reactants Reactants cluster_process Process cluster_product Product & Purification A This compound C Condensation Reaction (Ethanol, Acetic Acid catalyst) A->C B 4-amino-1,8-naphthalimide B->C D Crude CMN-Nap Probe C->D Reflux 4-6h E Purification (Recrystallization) D->E F Pure CMN-Nap Probe E->F Proposed Detection Mechanism of CMN-Nap for Al³⁺ cluster_state1 Free Probe State cluster_interaction Interaction cluster_state2 Bound Probe State A CMN-Nap Probe (Flexible Structure) B C=N Isomerization & Photoinduced Electron Transfer (PET) A->B D CMN-Nap-Al³⁺ Complex (Rigid Structure) A->D Chelation C Fluorescence Quenched ('Off' State) B->C Al3 Al³⁺ Ion Al3->D E Inhibition of C=N Isomerization & PET Blocked D->E F Fluorescence Enhanced ('On' State) E->F

References

Application Notes and Protocols for the Catalytic Conversion of 6-Chloro-2-methoxynicotinaldehyde to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential catalytic conversion of 6-Chloro-2-methoxynicotinaldehyde into various bioactive heterocyclic scaffolds. While specific literature on the direct conversion of this substrate is limited, this document outlines robust and widely applicable palladium-catalyzed cross-coupling reactions and multicomponent strategies to generate libraries of substituted pyridines, quinazolines, and other key heterocycles of interest in drug discovery. The protocols provided are based on well-established methodologies for analogous substrates and serve as a strong starting point for reaction optimization.

Introduction to Bioactive Heterocycles from this compound

This compound is a versatile trifunctional building block, featuring a reactive aldehyde, a methoxy group, and a chloro-substituent on a pyridine core. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The chloro group at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular diversity. The aldehyde functionality serves as a handle for condensation and cyclization reactions to build more complex heterocyclic systems. This combination of reactive sites makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.

Proposed Catalytic Conversion Strategies

Two primary catalytic strategies are proposed for the derivatization of this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are expected to proceed efficiently at the 6-position of the pyridine ring.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient approach to building molecular complexity in a single step. A proposed MCR could lead to the formation of highly substituted pyridine derivatives.

Experimental Protocols

The following are detailed, exemplary protocols for the proposed catalytic conversions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with various arylboronic acids to synthesize 6-aryl-2-methoxynicotinaldehyde derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add the 1,4-dioxane/water solvent mixture (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-methoxynicotinaldehyde.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of this compound with various primary and secondary amines to yield 6-amino-2-methoxynicotinaldehyde derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk flask.

  • Add toluene (5 mL) to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Multicomponent Synthesis of Substituted Pyridines

This proposed one-pot, three-component reaction aims to synthesize highly functionalized pyridine derivatives from this compound, an active methylene compound, and an ammonium source.

Reaction Scheme (Hantzsch-type):

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

  • Ammonium acetate (NH₄OAc)

  • Ethanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the active methylene compound (1.1 mmol, 1.1 equiv), and ammonium acetate (1.5 mmol, 1.5 equiv) in ethanol (10 mL).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for the proposed reactions. These values are based on typical yields and conditions for similar transformations and should be used as a guide for experimental design.

Table 1: Proposed Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100885
24-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O1101082
33-Anisylboronic acidPd(PPh₃)₄Cs₂CO₃DME901278

Table 2: Proposed Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1001890
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102075
3n-ButylaminePd₂(dba)₃ / BrettPhosLHMDSTHF801688

Table 3: Proposed Multicomponent Synthesis of a Substituted Pyridine

EntryActive Methylene CompoundAmmonium SourceSolventTemp (°C)Time (h)Yield (%)
1Ethyl acetoacetateNH₄OAcEthanolReflux1070
2MalononitrileNH₄OAcEthanolReflux875

Biological Activity and Signaling Pathways

Derivatives of the heterocyclic scaffolds proposed for synthesis from this compound are known to possess a wide range of biological activities.

  • Quinazoline Derivatives: Many quinazoline-containing compounds are potent anticancer agents.[1] They often act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis in cancer cells.[1] For example, gefitinib and erlotinib are EGFR inhibitors used in the treatment of non-small cell lung cancer.

  • Pyrimidine Derivatives: The pyrimidine nucleus is a fundamental component of nucleic acids and, as such, its derivatives have been extensively explored as therapeutic agents.[2] They have shown a broad spectrum of activities including antimicrobial, antiviral, and anticancer effects.[2] Some pyrimidine-based drugs function as antimetabolites, interfering with the synthesis of DNA and RNA.

  • Substituted Pyridines: The pyridine ring is a common feature in many pharmaceuticals. Depending on the substitution pattern, pyridine derivatives can exhibit a vast array of biological activities, including acting as kinase inhibitors in cancer therapy.

Note: The specific biological activities and affected signaling pathways of novel heterocycles synthesized from this compound would need to be determined through appropriate biological screening and mechanistic studies.

Visualizations

Experimental Workflows

G cluster_0 Suzuki-Miyaura Coupling Workflow cluster_1 Buchwald-Hartwig Amination Workflow start_s Combine Reactants: This compound, Arylboronic acid, Pd Catalyst, Ligand, Base react_s Heat Reaction Mixture (100 °C, 4-12h) start_s->react_s workup_s Aqueous Workup (Extraction) react_s->workup_s purify_s Purification (Column Chromatography) workup_s->purify_s product_s 6-Aryl-2-methoxynicotinaldehyde purify_s->product_s start_b Combine Reactants: This compound, Amine, Pd Catalyst, Ligand, Base react_b Heat Reaction Mixture (100 °C, 12-24h) start_b->react_b workup_b Aqueous Workup (Extraction) react_b->workup_b purify_b Purification (Column Chromatography) workup_b->purify_b product_b 6-Amino-2-methoxynicotinaldehyde purify_b->product_b

Caption: Proposed workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Kinase Inhibitor Signaling Pathway

G cluster_pathway General Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor P P Receptor->P Kinase_Inhibitor Quinazoline-based Kinase Inhibitor Kinase_Inhibitor->Receptor Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazoline derivative.

References

Application Note: Oxidation of 6-Chloro-2-methoxynicotinaldehyde to 6-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient oxidation of 6-Chloro-2-methoxynicotinaldehyde to its corresponding carboxylic acid, 6-Chloro-2-methoxynicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The recommended protocol utilizes the Pinnick oxidation, a mild and highly selective method known for its tolerance of various functional groups, making it ideal for the subject substrate.[1][2] This document includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual workflow to ensure successful and reproducible results.

Introduction

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For heteroaromatic aldehydes such as this compound, the presence of sensitive functional groups, including a chlorinated pyridine ring and a methoxy group, necessitates the use of mild and selective oxidizing agents to avoid unwanted side reactions. The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under weakly acidic conditions, has proven to be a robust and reliable method for this purpose.[1][2] It offers high yields and is compatible with a wide range of functional groups, which is a significant advantage over harsher oxidizing agents like potassium permanganate or chromic acid. The reaction proceeds via the formation of chlorous acid in situ, which selectively oxidizes the aldehyde to the carboxylic acid.[1]

Recommended Protocol: Pinnick Oxidation

The Pinnick oxidation is the recommended method for the synthesis of 6-Chloro-2-methoxynicotinic acid from this compound due to its mild reaction conditions and high functional group tolerance.[1][2]

Materials and Reagents
  • This compound

  • Sodium chlorite (NaClO₂, technical grade, ~80%)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate (5.0 - 10.0 eq) followed by 2-methyl-2-butene (4.0 - 10.0 eq) at room temperature.

  • Initiation of Oxidation: Slowly add sodium chlorite (3.0 - 5.0 eq) portion-wise to the reaction mixture. A slight exotherm may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until a negative test with starch-iodide paper is obtained.

  • Work-up: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-2-methoxynicotinic acid.

  • Further Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Data Presentation
ParameterRecommended ConditionsNotes
Solvent System t-BuOH / H₂O (1:1 v/v)A co-solvent system is often used to ensure solubility of both the organic substrate and inorganic reagents.
Oxidizing Agent Sodium Chlorite (NaClO₂)Technical grade (~80%) is commonly used.
Stoichiometry (NaClO₂) 3.0 - 5.0 equivalentsAn excess is used to ensure complete conversion of the aldehyde.
Acidic Buffer Sodium Dihydrogen Phosphate (NaH₂PO₄)Maintains a mild acidic pH to generate the active oxidant, chlorous acid.[1]
Stoichiometry (NaH₂PO₄) 5.0 - 10.0 equivalentsEnsures adequate buffering capacity throughout the reaction.
Scavenger 2-Methyl-2-buteneTraps the hypochlorous acid (HOCl) byproduct to prevent side reactions.[2]
Stoichiometry (Scavenger) 4.0 - 10.0 equivalentsAn excess is crucial for preventing unwanted side reactions.
Temperature Room Temperature (20-25 °C)The reaction is typically run at ambient temperature.
Reaction Time 4 - 16 hoursMonitor by TLC or LC-MS for completion.
Work-up Quench Saturated aq. Na₂SO₃ or NaHSO₃To neutralize any remaining oxidizing species.

Experimental Workflow

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde in t-BuOH/H₂O add_reagents Add NaH₂PO₄ and 2-Methyl-2-butene start->add_reagents add_oxidant Add NaClO₂ (portion-wise) add_reagents->add_oxidant stir Stir at Room Temp (4-16 h) add_oxidant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. Na₂SO₃ monitor->quench extract Acidify and Extract with EtOAc quench->extract purify Dry, Concentrate & Purify extract->purify end 6-Chloro-2-methoxynicotinic Acid purify->end

Caption: Workflow for the oxidation of this compound.

Safety Precautions

  • Handle sodium chlorite with care as it is a strong oxidizing agent. Avoid contact with combustible materials.

  • The reaction may be slightly exothermic. It is advisable to have a cooling bath on standby.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Pinnick oxidation is a highly effective and reliable method for the synthesis of 6-Chloro-2-methoxynicotinic acid from this compound. The protocol outlined in this application note provides a clear and detailed procedure that can be readily implemented in a laboratory setting. The mild reaction conditions and tolerance of sensitive functional groups make this a superior choice for the preparation of this and other structurally related carboxylic acids, which are valuable intermediates in the development of new pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Reductive Amination of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reductive amination of 6-chloro-2-methoxynicotinaldehyde, a versatile building block in medicinal chemistry. Reductive amination is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds to produce a wide array of secondary and tertiary amines.[1][2][3]

Introduction to Reductive Amination

Reductive amination is a powerful two-step process, often performed in a single pot, for the synthesis of amines from carbonyl compounds.[4] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to generate an imine or iminium ion, which is then reduced by a suitable reducing agent to yield the final amine product.[3][4]

For the synthesis of derivatives from this compound, this method offers a direct route to diverse secondary and tertiary amines, which are of significant interest in drug discovery.

Key Reagents and Considerations

The choice of reducing agent is critical for a successful reductive amination and depends on the specific substrates and desired outcome.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones.[5][6][7] Its steric bulk and electron-withdrawing acetoxy groups temper its reactivity, allowing it to selectively reduce the intermediate imine or iminium ion without significantly affecting the starting aldehyde or ketone.[6] It is often the preferred reagent due to its broad substrate scope, operational simplicity in one-pot reactions, and improved safety profile compared to other borohydrides.[5][6] Common solvents for STAB-mediated reactions include dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another widely used reducing agent, sodium cyanoborohydride is particularly effective at reducing imines in the presence of aldehydes.[1] It is often used in mildly acidic conditions (pH 4-5) to facilitate imine formation.[1][2] However, a significant drawback is its high toxicity and the potential for cyanide contamination in the final product.[9][10]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, sodium borohydride can also reduce the starting aldehyde or ketone.[8] To circumvent this, the reaction is often performed in a stepwise manner, where the imine is allowed to form completely before the addition of NaBH₄.[7][8]

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., palladium, platinum, or nickel) and hydrogen gas to reduce the imine.[3] It is an economical and scalable approach, though it may not be suitable for substrates with other reducible functional groups.[10]

Experimental Protocols

The following are generalized protocols for the reductive amination of this compound. Optimization may be required for specific amine substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended one-pot procedure for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE or DCM, add the desired primary or secondary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal. For less reactive amines, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is an alternative one-pot method, particularly useful when STAB is not suitable.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium cyanoborohydride (1.5 equivalents)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol.

  • Adjust the pH of the solution to 4-5 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12 to 24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Data Presentation

Reducing AgentTypical Solvent(s)Typical Reaction TimeRelative Reactivity/SelectivityKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB)DCE, DCM, THF[8]1-24 hoursMild and selective for imines/iminium ions over aldehydes and ketones.[6]High yields, broad substrate scope, one-pot procedure, safer than NaBH₃CN.[5][6]Water-sensitive, not compatible with protic solvents like methanol.[8]
Sodium CyanoborohydrideMethanol[8]12-24 hoursSelectively reduces imines at mildly acidic pH.[1][2]Effective for one-pot reactions, not water-sensitive.[8]Highly toxic, potential for cyanide contamination, can be sluggish.[9][10]
Sodium BorohydrideMethanol, Ethanol[8]2-12 hoursCan reduce both the imine and the starting aldehyde.[8]Readily available and inexpensive.Often requires a two-step procedure to avoid reduction of the aldehyde.[7][8]
Catalytic HydrogenationMethanol, Ethanol, Ethyl Acetate4-48 hoursReduces the imine under a hydrogen atmosphere with a metal catalyst.[3]Economical, scalable, and environmentally friendly ("green chemistry").[3][10]May reduce other functional groups, requires specialized equipment (hydrogenator).

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of this compound.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_reagents Reagents cluster_workup Workup & Purification Aldehyde 6-Chloro-2-methoxy- nicotinaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction - H₂O Quench Quench Reaction Reduction->Quench Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Reduction Solvent Anhydrous Solvent (e.g., DCE) Solvent->Imine_Formation Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Substituted Amine Product Purify->Product

Caption: General workflow for the reductive amination process.

Chemical Transformation Pathway

This diagram illustrates the chemical transformation from reactants to the final product.

Chemical_Transformation Reactants 6-Chloro-2-methoxy- nicotinaldehyde + R¹R²NH Intermediate [Imine/Iminium Ion Intermediate] Reactants->Intermediate + H₂O Product Final Amine Product Intermediate->Product + [H] (from reducing agent)

Caption: Chemical pathway of reductive amination.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Chloro-2-methoxynicotinaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification crucial for process monitoring and quality control. The developed method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and efficient analytical solution.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] Its chemical structure plays a significant role in its application as a building block in medicinal chemistry. The purity and concentration of this intermediate can directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method for its determination is of high importance. This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for in-process control and final product testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for understanding the chromatographic behavior of the analyte and for developing a suitable HPLC method.

PropertyValueReference
CAS Number95652-81-6[1][2]
Molecular FormulaC₇H₆ClNO₂[1][2]
Molecular Weight171.58 g/mol [1]
Predicted pKa-1.59 ± 0.10[3]
Calculated logP1.5561[1]
AppearanceWhite to off-white solid
Melting Point78-81 °C

HPLC Method Parameters

The following table summarizes the optimized HPLC method for the analysis of this compound.

ParameterCondition
Instrument Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (estimated optimal wavelength)
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: The optimal detection wavelength of 270 nm is an educated estimation based on the UV absorbance of similar aromatic aldehydes and pyridine derivatives. It is highly recommended to determine the UV spectrum of this compound to confirm the optimal wavelength for maximum sensitivity.

Experimental Protocols

Reagent and Sample Preparation
  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

    • This compound reference standard (purity ≥98%)

  • Mobile Phase Preparation:

    • Measure 600 mL of acetonitrile and 400 mL of water into a clean 1 L glass bottle.

    • Add 1.0 mL of formic acid to the mixture.

    • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase.

    • Bring the flask to volume with the mobile phase and mix well.

  • Sample Solution Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-200 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters listed in the "HPLC Method Parameters" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solutions for analysis.

Data Analysis
  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Calculate the concentration of this compound in the sample using the following formula:

    Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Method Development Workflow

The logical workflow for developing this HPLC method is illustrated in the following diagram.

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Method Scouting cluster_2 Method Optimization cluster_3 Method Validation A Physicochemical Properties (pKa, logP, UV Spectrum) B Column Selection (C18) A->B C Mobile Phase Selection (ACN/Water) A->C D Detector Selection (UV) A->D E Mobile Phase Composition (Isocratic vs. Gradient) B->E C->E G Detection Wavelength D->G F pH Adjustment (Formic Acid) E->F H Flow Rate & Temperature F->H I Specificity H->I J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-2-methoxynicotinaldehyde from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Troubleshooting Steps
Low or No Product Recovery After Extraction 1. Incomplete reaction.[1] 2. Incorrect pH during aqueous work-up. 3. Insufficient extraction solvent volume or repetitions.[1] 4. Product degradation.[1]1. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] 2. Ensure the aqueous phase is neutralized or made slightly basic (e.g., with saturated sodium bicarbonate solution) before extraction to ensure the aldehyde is in its neutral form.[1][2] 3. Extract the aqueous layer multiple times (e.g., 3x with dichloromethane or ethyl acetate) to maximize product recovery.[1][2][3] 4. Use mild work-up conditions and avoid strong oxidizing agents.[1]
Difficulty in Purifying the Product by Column Chromatography 1. Impurities with similar polarity to the product.[1] 2. Improper choice of eluent system. 3. Overloading the column.1. Optimize the mobile phase to improve separation. Consider using a different stationary phase if silica gel is not effective.[1] 2. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[2] A gradient elution may be necessary for better separation.[3] 3. Ensure the amount of crude product loaded onto the column is appropriate for its size.
Oily Product That is Difficult to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Unsuitable crystallization solvent.1. Repurify the product by column chromatography to remove impurities.[1] 2. Attempt trituration with a non-polar solvent like hexane or pentane to induce solidification.[3] Explore different solvent systems for recrystallization.[1] 3. Consider forming a crystalline derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde.[1]
Product Degradation During Storage 1. Oxidation of the aldehyde to a carboxylic acid.[1] 2. Exposure to air and light.[1]1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Protect the product from light by storing it in an amber vial.[1] 3. Store at a low temperature (e.g., 2-8°C).[4]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-Chloro-6-methoxypyridine), isomeric impurities from non-regioselective formylation, over-reaction products, and side-products from the formylation reagent (e.g., Vilsmeier-Haack reaction byproducts).[1] Degradation of the aldehyde to the corresponding carboxylic acid can also occur.[1]

Q2: What is a standard work-up procedure for the reaction mixture before purification?

A2: A typical work-up involves quenching the reaction by pouring it onto crushed ice. The mixture is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.[1][2] The product is subsequently extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[1][2][3] The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[1][2][3]

Q3: Which purification techniques are most effective for this compound?

A3: The most commonly used and effective purification methods are column chromatography and recrystallization.[1] Column chromatography using silica gel is highly effective for separating the desired product from impurities with different polarities.[1][2] If a suitable solvent is found, recrystallization can yield a product with high purity.[1]

Q4: What analytical techniques can be used to assess the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying the main component and impurities.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are invaluable for structural elucidation and purity confirmation.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also well-suited for identifying and quantifying impurities.[1]

Experimental Protocols

General Purification by Column Chromatography

This protocol is a general guideline and may require optimization.

Reagents and Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting ratio is 10:1 (v/v).[2] The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.[2]

Quantitative Data Summary

The following table summarizes purification data for this compound.

ParameterValueReference
Purification Method Silica Gel Column Chromatography[2]
Eluent Petroleum ether / Ethyl acetate (10:1, v/v)[2]
Yield 65%[2]
Physical Appearance White solid[2]

The following table provides illustrative data for the purification of the related isomer, 6-Chloro-4-methoxynicotinaldehyde, which may serve as a helpful reference.

ParameterValueReference
Purification Method Flash Column Chromatography on Silica Gel[5]
Eluent Gradient of 0% to 50% ethyl acetate in heptane[5]
Yield 57%[5]
Physical Appearance White solid[5]

Visualizations

Purification Workflow

PurificationWorkflow Purification Workflow for this compound reaction_mixture Crude Reaction Mixture workup Aqueous Work-up (Quench, Neutralize) reaction_mixture->workup extraction Extraction with Organic Solvent (e.g., EtOAc, DCM) workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product chromatography Column Chromatography (Silica Gel) crude_product->chromatography recrystallization Recrystallization (Optional) crude_product->recrystallization Alternative pure_product Pure this compound chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis TroubleshootingPurification Troubleshooting Purification Issues start Start: Impure Product issue What is the issue? start->issue oily_product Product is an oil issue->oily_product Oily Product poor_separation Poor separation on column issue->poor_separation Poor Separation low_yield Low final yield issue->low_yield Low Yield solution_oily Try trituration with non-polar solvent. Consider forming a crystalline derivative. oily_product->solution_oily solution_separation Optimize eluent system (gradient). Check for column overloading. Consider alternative stationary phase. poor_separation->solution_separation solution_low_yield Re-check extraction pH. Increase number of extractions. Ensure reaction completion. low_yield->solution_low_yield

References

Technical Support Center: Synthesis of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts encountered during the synthesis of 6-Chloro-2-methoxynicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the directed ortho-metalation of 2-Chloro-6-methoxypyridine. This involves the deprotonation of the pyridine ring using a strong organolithium base, such as tert-butyllithium (t-BuLi), at low temperatures, followed by quenching the resulting lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde group.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Inactive or insufficient organolithium reagent: Ensure the t-BuLi is properly titrated and used in a slight excess.

  • Presence of moisture or electrophilic impurities: The reaction is highly sensitive to water and other proton sources, which will quench the organolithium reagent. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

  • Incorrect reaction temperature: The lithiation step is typically performed at very low temperatures (e.g., -78 °C) to ensure regioselectivity and prevent side reactions.[2]

  • Incomplete reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the starting material is fully consumed before quenching.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?

The presence of multiple spots on a TLC plate likely indicates a mixture of the desired product, unreacted starting material, and various byproducts. Common byproducts in this synthesis include isomeric aldehydes from non-regioselective lithiation, and potentially small amounts of products from over-lithiation or side reactions with the formylating agent.[3][4]

Q4: How can I effectively purify the final product?

Purification of this compound is typically achieved through column chromatography on silica gel.[2] A gradient of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used to separate the product from less polar starting material and more polar byproducts. If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guide: Identifying Byproducts

ProblemPotential Cause (Byproduct)Suggested Solution(s)
Spot on TLC with a higher Rf than the product Unreacted 2-Chloro-6-methoxypyridine- Ensure complete lithiation by extending the reaction time or using a slight excess of t-BuLi.- Monitor the reaction by TLC before quenching with DMF.
Unexpected spot(s) with similar polarity to the product Isomeric Aldehydes (e.g., 2-Chloro-6-methoxy-5-formylpyridine)- Optimize the lithiation conditions (temperature, base) to improve regioselectivity.- Employ a high-resolution column chromatography method for separation.
A faint, more polar spot on the TLC baseline 6-Hydroxy-2-methoxynicotinaldehyde- Ensure anhydrous conditions during the reaction and work-up to prevent hydrolysis of the chloro group.
Product degradation upon storage Oxidation to 6-Chloro-2-methoxynicotinic acid- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and air.[3]

Summary of Potential Byproducts

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structure
This compound (Product) C₇H₆ClNO₂171.58
alt text
2-Chloro-6-methoxypyridine (Starting Material)C₆H₆ClNO143.57
alt text
2-Chloro-6-methoxy-5-formylpyridine (Isomeric Byproduct)C₇H₆ClNO₂171.58Isomer with aldehyde at position 5
6-Hydroxy-2-methoxynicotinaldehydeC H₇NO₃153.13Cl replaced by OH
6-Chloro-2-methoxynicotinic acidC₇H₆ClNO₃187.58Aldehyde oxidized to a carboxylic acid

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The ratio can be adjusted to achieve optimal separation.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).

  • Procedure:

    • Dissolve small aliquots of the crude reaction mixture and the starting material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solutions onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots to assess the consumption of starting material and the formation of the product and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a dilute solution of the sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram to determine the retention times and relative peak areas of the product and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Temperature Program: A suitable temperature gradient to separate the components (e.g., initial temperature of 100 °C, ramp to 250 °C).

  • Detector: Mass spectrometer (electron ionization mode).

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into the GC-MS system.

    • Identify the components by comparing their mass spectra with a library database and analyzing their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR (e.g., COSY, HSQC) for detailed structural analysis of isolated byproducts.

  • Procedure:

    • Dissolve the purified sample in the deuterated solvent.

    • Acquire the NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the product and identify any impurities.

Visualizations

Synthesis_Pathway SM 2-Chloro-6-methoxypyridine Int 3-Lithio-2-chloro-6-methoxypyridine SM->Int t-BuLi, THF, -78 °C Pdt This compound Int->Pdt 1. DMF 2. H₂O workup

Caption: Main synthetic pathway to this compound.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Pathways SM 2-Chloro-6-methoxypyridine Lithiation Lithiation SM->Lithiation t-BuLi, -78 °C Incomplete Incomplete Reaction Isomerization Isomeric Lithiation Pdt Desired Product: This compound Lithiation->Pdt Formylation (DMF) Unreacted Byproduct: Unreacted Starting Material Incomplete->Unreacted Quenching Isomer Byproduct: Isomeric Aldehyde Isomerization->Isomer Formylation (DMF)

Caption: Formation pathways of common byproducts.

References

preventing dehalogenation side reactions with 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-2-methoxynicotinaldehyde. The focus is on preventing dehalogenation, a common side reaction that can lower yields and complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where the chlorine atom on the pyridine ring of this compound is replaced by a hydrogen atom. This results in the formation of 2-methoxynicotinaldehyde as a byproduct, which reduces the yield of the desired product and can be difficult to separate during purification. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions.[1]

Q2: Which types of reactions are most susceptible to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Heck couplings, are most prone to dehalogenation, especially with aryl chlorides.[2][3] The electron-deficient nature of the pyridine ring in this compound can increase its susceptibility to this side reaction.

Q3: How does the choice of catalyst and ligand affect dehalogenation?

A3: The catalyst and ligand system plays a crucial role. Highly active catalysts that promote rapid oxidative addition and subsequent steps in the desired catalytic cycle can outcompete the dehalogenation pathway. Ligands that are too bulky or electron-rich can sometimes favor the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.

Q4: Can the base used in the reaction influence the extent of dehalogenation?

A4: Absolutely. Strong bases, particularly alkoxides, can react with sources of protons in the reaction mixture (e.g., trace water, alcohols as solvents) to generate species that lead to the formation of palladium-hydrides.[1] Using milder bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) can significantly reduce the rate of dehalogenation.[1]

Q5: What general handling and storage precautions should I take with this compound?

A5: It is important to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Avoid exposure to strong oxidizing agents, heat, and moisture. For detailed safety information, always consult the Safety Data Sheet (SDS).

Troubleshooting Guide: Preventing Dehalogenation

This guide addresses specific issues of significant dehalogenation observed during common reactions with this compound.

Issue: Significant formation of 2-methoxynicotinaldehyde byproduct observed during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Below is a table summarizing potential causes and recommended solutions to mitigate this dehalogenation side reaction.

ParameterPotential Cause of DehalogenationRecommended SolutionsRationale
Catalyst/Ligand - Inefficient oxidative addition. - Formation of Pd-H species.- Use a more active pre-catalyst (e.g., a G3 or G4 palladacycle). - Screen different ligands; consider electron-deficient or sterically less demanding ligands.A more active catalyst can accelerate the desired cross-coupling pathway, minimizing the lifetime of intermediates that could lead to dehalogenation.[1]
Base - Use of a strong base (e.g., NaOtBu, KOtBu).- Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Milder bases are less likely to generate the palladium-hydride species responsible for hydrodehalogenation.[1]
Solvent - Protic solvents (e.g., alcohols) or residual water. - Certain aprotic polar solvents (e.g., DMF).- Use anhydrous aprotic solvents like toluene, dioxane, or THF.[1] - Ensure all reagents and solvents are rigorously dried.Protic solvents and water can act as a source for the hydride in the Pd-H intermediate.[1] Toluene is often a good choice as it is less prone to promoting dehalogenation compared to some ethereal or polar aprotic solvents.[2]
Temperature - High reaction temperatures.- Lower the reaction temperature and monitor the reaction progress over a longer period.Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling reaction.
Reagents - Impurities in reagents or starting materials.- Use high-purity reagents and ensure the this compound is pure.Impurities can sometimes interfere with the catalytic cycle or act as a source of hydrides.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed for the coupling of this compound with an arylboronic acid, incorporating measures to suppress dehalogenation.

  • Reagent Preparation: In a glovebox, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.) to an oven-dried reaction vessel.

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed anhydrous toluene (to make a ~0.1 M solution).

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of the desired product and the dehalogenated byproduct (2-methoxynicotinaldehyde).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol describes the amination of this compound, with modifications to reduce the risk of dehalogenation.

  • Reagent Preparation: In a glovebox, add this compound (1.0 eq.), the amine (1.2 eq.), and a mild base such as K₂CO₃ (2.0 eq.) to an oven-dried Schlenk tube.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Add degassed anhydrous dioxane or toluene (to make a ~0.1 M solution).

  • Reaction Execution: Seal the tube, and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Track the consumption of the starting material and the formation of the product and byproduct by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

G cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (with R-M) C->D H Ar-Pd(II)-X E Ar-Pd(II)-R D->E F Reductive Elimination E->F G Ar-R + Pd(0)L_n F->G G->A Catalyst Regeneration I Formation of Pd-H Species H->I J Ar-Pd(II)-H I->J K Reductive Elimination J->K L Ar-H + Pd(0)L_n K->L

Caption: Competing cross-coupling and dehalogenation pathways.

G start Dehalogenation Observed q1 Is a strong base (e.g., alkoxide) being used? start->q1 sol1 Switch to a milder base (K₂CO₃, K₃PO₄) q1->sol1 Yes q2 Is a protic solvent (e.g., alcohol) or wet solvent used? q1->q2 No sol1->q2 sol2 Use anhydrous aprotic solvent (Toluene, Dioxane) q2->sol2 Yes q3 Is the catalyst/ligand system optimized? q2->q3 No sol2->q3 sol3 Screen more active catalysts and different ligands q3->sol3 No end Dehalogenation Minimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for dehalogenation.

G cluster_reagents Reagent Choice cluster_conditions Reaction Conditions center Preventing Dehalogenation Base Use Milder Base (e.g., K₃PO₄) center->Base Catalyst Active Catalyst/ Ligand System center->Catalyst Solvent Anhydrous Aprotic Solvent center->Solvent Temp Lower Reaction Temperature center->Temp

Caption: Key strategies to prevent dehalogenation.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling of 6-Chloro-2-methoxynicotinaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the Suzuki coupling of this compound, an electron-rich chloropyridine that presents specific challenges.

Q1: I am seeing low or no conversion of my this compound. What is the primary cause?

A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2] Systematically evaluating each reaction component is key to identifying and resolving the issue.

  • Troubleshooting Steps:

    • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1][2]

      • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

    • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][2] Its strength and solubility are important factors.

      • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2]

    • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

      • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1][3]

    • Insufficient Temperature: Aryl chlorides often require higher reaction temperatures to overcome the activation energy of the oxidative addition step.[2]

      • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1][2]

Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation.

A2: These are common side reactions in Suzuki couplings.

  • Troubleshooting Steps:

    • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water.

      • Recommendation: Use anhydrous solvents if possible, or consider using boronic esters (e.g., pinacol esters), which can enhance stability.[1]

    • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]

      • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1][2] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[1][3]

    • Dehalogenation: The chloro-group is replaced by a hydrogen atom.

      • Recommendation: This can be minimized by choosing a suitable ligand that promotes the desired cross-coupling over this side reaction. Using a less polar solvent may also help.[4]

Q3: The pyridine nitrogen in my substrate seems to be inhibiting the catalyst. How can I overcome this?

A3: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

  • Recommendation: Using bulky, electron-rich phosphine ligands like SPhos or XPhos can overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[5]

Data Presentation: Recommended Reaction Conditions

The tables below summarize effective catalytic systems and general reaction conditions for the Suzuki coupling of challenging chloropyridines, which can be applied as a starting point for optimizing the reaction with this compound.

Table 1: Recommended Catalytic Systems

Palladium PrecursorLigandTypical Loading (mol%)Rationale
Pd₂(dba)₃SPhos or XPhos1-3% Pd, 2-6% LigandHighly active for aryl chlorides, overcomes pyridine inhibition.[2]
Pd(OAc)₂SPhos or XPhos1-3% Pd, 2-6% LigandGeneral, high-yielding system for challenging chlorides.[2]
XPhos Pd G3(None)1-2%A pre-formed, air-stable catalyst that is highly active.[4]
PdCl₂(dppf)(None)2-5%A common, robust pre-catalyst, though may require higher temperatures.[2]

Table 2: General Reaction Parameters

ParameterRecommended ConditionsNotes
Base K₃PO₄, Cs₂CO₃Typically 2-3 equivalents.[2][5]
Solvent Dioxane/H₂O, Toluene/H₂O (e.g., 5:1 ratio)Degassing is critical.[1]
Temperature 80 - 110 °CHigher temperatures are often necessary for C-Cl activation.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and homocoupling.[1][2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).[3][5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane and Water in a 5:1 ratio) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for 2-24 hours.[1][2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-methoxynicotinaldehyde.[3]

Visualizations

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed catalyst_check Is the catalyst system active enough for an aryl chloride? start->catalyst_check base_check Is the base effective? catalyst_check->base_check Yes catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_check->catalyst_sol No temp_check Is the reaction temperature sufficient? base_check->temp_check Yes base_sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base_check->base_sol No degas_check Is the system properly degassed? temp_check->degas_check Yes temp_sol Increase temperature to 80-120 °C. temp_check->temp_sol No degas_sol Degas solvents thoroughly. Use Schlenk technique. degas_check->degas_sol No side_products Significant Side Products? (Homocoupling, Protodeboronation) degas_check->side_products Yes catalyst_sol->base_check base_sol->temp_check temp_sol->degas_check degas_sol->side_products side_products_sol For Homocoupling: Improve degassing. For Protodeboronation: Use boronic ester or anhydrous solvent. side_products->side_products_sol

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.

References

managing impurities in the Vilsmeier-Haack formylation for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during Vilsmeier-Haack formylation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Vilsmeier-Haack reaction is resulting in a low yield or no desired product. What are the potential causes and how can I rectify this?

Answer: Low or no product yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the activity of the Vilsmeier reagent and the reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any moisture in the reagents or glassware can lead to its decomposition.[1]

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).[1] It is also recommended to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]

  • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[2][3] If your substrate is not sufficiently activated, the reaction may be sluggish or not proceed at all.

    • Solution: For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[1] Reaction temperatures can range from below 0°C to up to 80°C depending on the substrate's reactivity.[4]

  • Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is slow, consider gradually increasing the temperature.[1]

  • Product Decomposition During Work-up: The desired aldehyde product may be sensitive to the work-up conditions.

    • Solution: Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice.[1][5] Neutralize the mixture carefully with a mild base such as a saturated aqueous solution of sodium acetate or sodium bicarbonate.[1][5]

Issue 2: Formation of Multiple Products

Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common issue, often due to over-formylation or other side reactions.

  • Over-formylation (Di-formylation): Highly activated substrates are prone to the addition of more than one formyl group.[6]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent to the substrate. A molar ratio of 1:1 to 1.5:1 is a good starting point.[6] Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help prevent localized high concentrations of the reagent.[6] Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can improve selectivity.[6] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of di-formylated products.[6]

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Data for a generic activated aromatic compound.[6]
  • Formation of Chlorinated Byproducts: The Vilsmeier reagent, a chloroiminium salt, can sometimes act as a chlorinating agent, especially when using POCl₃.[6]

    • Solution: Running the reaction at the lowest effective temperature is crucial to minimize chlorination.[6] If chlorination persists, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as they may be less prone to this side reaction.[6]

Issue 3: Formation of a Dark, Tarry Residue

Question: My reaction mixture has turned into a dark, tarry mess. What causes this and how can I avoid it?

Answer: The formation of tarry residues is typically a result of overheating or the presence of impurities.[1]

  • Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to polymerization and decomposition of the starting material or product.[1]

    • Solution: Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Using an ice bath is highly recommended.[1]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[1]

    • Solution: Use high-purity, anhydrous starting materials and solvents.[1]

Issue 4: Difficulty in Isolating the Product

Question: I am having trouble isolating my product during the work-up. What are some common issues and their solutions?

Answer: Product isolation can be challenging due to solubility issues or the formation of emulsions.

  • Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer during extraction.[1]

    • Solution: After the initial extraction, back-extract the aqueous layer multiple times with the organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.[1]

  • Emulsion Formation: Vigorous mixing during extraction can lead to the formation of stable emulsions, making phase separation difficult.[1]

    • Solution: To break up an emulsion, you can add brine (a saturated aqueous solution of NaCl) or small amounts of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent.[2][7] The Vilsmeier reagent is typically prepared from a substituted amide, like DMF, and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3]

Q2: How is the Vilsmeier reagent prepared?

A2: The Vilsmeier reagent, a chloroiminium salt, is typically formed by the reaction of DMF with POCl₃.[2] The reaction is exothermic and should be performed at low temperatures (0-5 °C) with careful, dropwise addition of POCl₃ to DMF.[1]

Q3: What are the best work-up procedures to minimize impurities?

A3: A careful work-up is crucial for obtaining a pure product. The standard procedure involves pouring the reaction mixture into a large amount of crushed ice.[5] This is followed by neutralization with a mild base like sodium acetate or sodium bicarbonate to a pH of 6-8.[5][8] The product is then extracted with a suitable organic solvent, and the combined organic layers are washed with brine and dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[1][5]

Q4: What purification techniques are most effective for Vilsmeier-Haack products?

A4: The crude product obtained after work-up is often purified by silica gel column chromatography.[3][5] A gradient of solvents, such as petroleum ether-ethyl acetate or hexane-ethyl acetate, is commonly used to elute the desired aldehyde.[1][5] Recrystallization from an appropriate solvent system (e.g., ethanol/water) can also be an effective purification method for solid products.[1]

Q5: Can reagents other than POCl₃ be used to generate the Vilsmeier reagent?

A5: Yes, other acid chlorides such as oxalyl chloride, thionyl chloride, and phosgene can be used in place of POCl₃ to react with DMF and form the Vilsmeier reagent.[9] In some cases, these alternative reagents may offer advantages, such as reducing the formation of chlorinated byproducts.[6]

Experimental Protocols

Protocol 1: General Vilsmeier-Haack Formylation of an Activated Aromatic Compound

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1] After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve the activated aromatic substrate (1 equivalent) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or DMF).[1] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[6]

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and then heat to an appropriate temperature (e.g., 60-90 °C), depending on the substrate's reactivity.[5] Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice.[1][5] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[1]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[1][5]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5] Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[1][5]

Visualizations

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Add Substrate workup Aqueous Work-up formylation->workup Quench Reaction extraction Extraction workup->extraction Neutralize purification Purification extraction->purification Crude Product product Pure Product purification->product Isolate

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Tree start Reaction Outcome Analysis (TLC, NMR) low_yield Low/No Yield start->low_yield multiple_products Multiple Products start->multiple_products tar Tarry Residue start->tar success High Yield & Purity start->success sol_reagent Check Reagent Activity (Anhydrous Conditions) low_yield->sol_reagent sol_conditions Optimize Conditions (Temp, Time) low_yield->sol_conditions multiple_products->sol_conditions sol_stoichiometry Adjust Stoichiometry (1.1:1 Reagent:Substrate) multiple_products->sol_stoichiometry sol_temp Control Temperature (Ice Bath) tar->sol_temp

Caption: Troubleshooting decision tree for common Vilsmeier-Haack issues.

References

stability of 6-Chloro-2-methoxynicotinaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 6-Chloro-2-methoxynicotinaldehyde in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: I am running a reaction with this compound under acidic conditions and observing the formation of a new, more polar impurity. What is likely happening?

Answer: Under acidic conditions, the 2-methoxy group on the pyridine ring is susceptible to hydrolysis. This reaction would convert the methoxy group (-OCH₃) into a hydroxyl group (-OH), forming 6-Chloro-2-hydroxynicotinaldehyde. This resulting hydroxypyridine derivative is more polar than the starting material, which would explain its different behavior in chromatography (e.g., lower Rf in normal-phase TLC or shorter retention time in reverse-phase HPLC). The hydrolysis of 2-methoxypyridine to 2-hydroxypyridine in aqueous acid is a known reaction.[1] To minimize this degradation, consider using non-aqueous acidic conditions if your reaction chemistry allows, or running the reaction at a lower temperature and for a shorter duration.

Question 2: How stable is the aldehyde functional group in this compound during my reaction and work-up?

Answer: The aldehyde group is reactive and can be sensitive to certain conditions.[2][3] A primary concern is oxidation of the aldehyde to a carboxylic acid (6-Chloro-2-methoxynicotinic acid), especially if oxidizing agents are present or if the compound is exposed to air for extended periods, particularly under non-inert atmospheres.[4] During work-up, avoid unnecessarily harsh conditions. If you are performing a reaction that does not involve the aldehyde, ensure your reagents are free from peroxides or other oxidants. Storing the compound under an inert gas like nitrogen or argon is recommended.[5][6]

Question 3: Will the 6-chloro group be displaced under basic conditions?

Answer: The chloro group on the pyridine ring is generally stable to simple aqueous basic conditions. For instance, related compounds like 2-chloro-pyridine show no reaction with concentrated potassium hydroxide in water at reflux.[1] However, in the presence of strong nucleophiles or under specific catalytic conditions (e.g., palladium-catalyzed cross-coupling), this chloro group is the primary site for nucleophilic aromatic substitution.[7] Therefore, if your reaction mixture contains strong nucleophiles (e.g., amines, thiols) under basic conditions, you may observe displacement of the chloride. The stability is highly dependent on the specific nucleophile and reaction conditions used.

Question 4: I am observing multiple unknown products in my reaction. How can I determine if they are due to the instability of this compound?

Answer: To troubleshoot this, you should run a control experiment. Stir a solution of this compound under your reaction conditions (same solvent, temperature, and pH) but without the other starting materials. Monitor this control reaction over time using an appropriate analytical technique like TLC or LC-MS. If you observe the formation of new spots or peaks that correspond to the impurities in your main reaction, it indicates that your starting material is degrading under the reaction conditions.

Stability Summary

The following table summarizes the expected stability of the key functional groups in this compound under different conditions.

Functional GroupAcidic Conditions (e.g., aq. HCl)Neutral ConditionsBasic Conditions (e.g., aq. NaOH)Potential Degradation/Side Reaction
2-Methoxy Group Potentially Labile StableStableHydrolysis to 2-hydroxy group.[1]
6-Chloro Group StableStableGenerally Stable (but reactive with strong nucleophiles)Nucleophilic Aromatic Substitution.[7]
Aldehyde Group StablePotentially Labile Stable (but can undergo aldol-type reactions)Oxidation to carboxylic acid.[4]

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound under acidic or oxidative conditions.

G start This compound acid_product 6-Chloro-2-hydroxynicotinaldehyde start->acid_product  Aqueous Acid (H₃O⁺) (Hydrolysis) oxidation_product 6-Chloro-2-methoxynicotinic acid start->oxidation_product  Oxidizing Conditions ([O]) (e.g., air exposure)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Assessing Stability of this compound

This protocol provides a general method for testing the stability of this compound under specific pH and temperature conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent (e.g., Acetonitrile or Methanol)

  • Deionized water

  • Acidic buffer solution (e.g., 0.1 M HCl or a pH 4 buffer)

  • Basic buffer solution (e.g., 0.1 M NaOH or a pH 10 buffer)

  • Neutral buffer solution (e.g., pH 7 phosphate buffer)

  • HPLC or UPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

  • pH meter

  • Thermostated incubator or water bath

2. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve it in a known volume (e.g., 10 mL) of the chosen HPLC-grade solvent to create a 1 mg/mL stock solution.

3. Stability Experiment Setup:

  • Label three sets of vials for acidic, basic, and neutral conditions. For each condition, prepare vials for different time points (e.g., t=0, 1h, 4h, 8h, 24h).

  • In each vial, add a specific volume of the respective buffer solution (e.g., 990 µL).

  • Spike each vial with 10 µL of the 1 mg/mL stock solution of this compound to achieve a final concentration of 10 µg/mL.

  • Immediately cap the t=0 vials and analyze them via HPLC to get the initial peak area and purity.

  • Place the remaining vials in a thermostated environment set to your desired experimental temperature (e.g., room temperature or an elevated temperature like 40°C).

4. Sample Analysis:

  • At each designated time point, remove the corresponding vial for each condition.

  • Quench the reaction if necessary (e.g., neutralize the acidic/basic samples).

  • Analyze the sample by HPLC. Use a suitable method that provides good separation between the parent compound and any potential degradants.

  • Record the peak area of the parent compound and any new peaks that appear.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the remaining compound against time for each condition (acidic, basic, neutral) to visualize the degradation profile.

  • Calculate the area percentage of any new impurity peaks to quantify the formation of degradation products.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting experiments where the instability of this compound is suspected.

G decision decision start_node Unexpected Result in Reaction (e.g., low yield, impurities) check_purity Verify Purity of Starting Material (e.g., via NMR, LC-MS) start_node->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify Purify Starting Material and Repeat Experiment is_pure->purify No control_exp Run Control Experiment: Stir Starting Material in Reaction Conditions (No Other Reagents) is_pure->control_exp Yes purify->start_node degradation_obs Degradation Observed in Control? control_exp->degradation_obs modify_cond Modify Reaction Conditions: - Lower Temperature - Shorter Time - Change Solvent/pH - Use Inert Atmosphere degradation_obs->modify_cond Yes other_issue Instability Unlikely. Investigate Other Factors: - Side reactions with other reagents - Incorrect stoichiometry - Inefficient purification degradation_obs->other_issue No modify_cond->start_node

Caption: Troubleshooting workflow for stability issues.

References

troubleshooting low yields in the synthesis of 6-Chloro-2-methoxynicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Chloro-2-methoxynicotinaldehyde and its derivatives.

Troubleshooting Guide: Low Synthetic Yields

This guide addresses the most common issues encountered during the synthesis of this compound, particularly focusing on formylation and lithiation reactions.

Q1: My formylation of 2-chloro-6-methoxypyridine is resulting in a low yield. What are the primary causes?

Low yields in the formylation step, often a Vilsmeier-Haack reaction, are typically due to issues with reagents, reaction conditions, or the work-up procedure.[1][2]

  • Reagent Quality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly sensitive to moisture.[2] Ensure that all reagents and solvents are anhydrous. Using freshly opened or distilled reagents is critical for success.

  • Reaction Temperature: Temperature control is crucial. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion.[2] Suboptimal temperatures can lead to incomplete reactions or the formation of side products.[3]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyridine substrate should be carefully optimized, typically ranging from 1.1 to 1.5 equivalents of the reagent.[2]

  • Work-up Procedure: The reaction must be carefully quenched, usually by pouring it onto crushed ice or into a cold basic solution (e.g., sodium bicarbonate) to neutralize the acid and hydrolyze the intermediate iminium salt.[1][2] Improper quenching can lead to product degradation.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions under the chosen conditions.[3]

  • Isomeric Impurities: While the methoxy group in 2-chloro-6-methoxypyridine directs formylation, non-regioselective formylation can lead to other isomers.[1]

  • Hydrolysis of the Chloro Group: The presence of water during the reaction or work-up can lead to the unwanted formation of 6-hydroxy-2-methoxynicotinaldehyde.[2] Maintaining strictly anhydrous conditions is essential to prevent this.[2]

  • Over-reaction: Although less common for pyridine rings, diformylation can occur under harsh conditions or with an excess of the formylating agent.[1]

Q3: My ortho-lithiation of 2-chloro-6-methoxypyridine prior to adding an electrophile is failing. What should I check?

Directed ortho-lithiation is a powerful technique but is highly sensitive to reaction parameters. Failure often stems from the choice of base, temperature, and substrate purity.[4]

  • Choice of Lithiating Agent: Reactions of pyridines with organolithium reagents like n-BuLi can sometimes result in nucleophilic addition to the C=N bond rather than deprotonation.[4] Using a hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent this unwanted addition.[4][5]

  • Temperature: These reactions must be conducted at very low temperatures, typically -78 °C, in anhydrous ether or THF to ensure clean generation of the organolithium intermediate.[4]

  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by any trace of water in the solvent, glassware, or on the starting material.[6] Ensure all components are rigorously dried before use.

Q4: How can I effectively purify the final this compound product?

Purification can be challenging if the product is oily or if impurities have similar polarity.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient eluent system, such as hexane and ethyl acetate, is typically effective for separating the product from impurities.[1][7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a high-purity crystalline product.[1]

  • Trituration: If the product is an oil, it can sometimes be solidified by stirring (triturating) with a non-polar solvent like hexane or pentane.[2]

Process Workflows and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting low yields.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents (DMF, POCl₃, Pyridine Substrate) form_vilsmeier Form Vilsmeier Reagent (POCl₃ + DMF at 0 °C) prep_reagents->form_vilsmeier add_substrate Add 2-Chloro-6-methoxypyridine (dropwise at 0 °C) form_vilsmeier->add_substrate react Stir at RT or Heat (Monitor by TLC/LC-MS) add_substrate->react quench Quench Reaction (Pour onto ice / cold base) react->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography or Recrystallization wash_dry->purify characterize Characterize Final Product (NMR, MS) purify->characterize

Caption: General workflow for Vilsmeier-Haack formylation.

G start Low Yield Detected check_sm Step 1: Verify Starting Material (2-chloro-6-methoxypyridine) start->check_sm sm_ok Purity & Identity Confirmed? check_sm->sm_ok sm_bad Action: Re-purify or Re-synthesize Starting Material sm_ok->sm_bad Impure   check_reaction Step 2: Analyze Reaction Conditions sm_ok->check_reaction  Purity OK temp_issue Was Temperature strictly controlled? check_reaction->temp_issue temp_action Action: Optimize cooling bath, use slow reagent addition. temp_issue->temp_action No reagent_issue Were Reagents & Solvents strictly anhydrous? temp_issue->reagent_issue Yes reagent_action Action: Use freshly distilled solvents and new reagents. reagent_issue->reagent_action No workup_issue Step 3: Evaluate Work-up & Purification reagent_issue->workup_issue Yes quench_issue Was the reaction quenched properly at low temp? workup_issue->quench_issue quench_action Action: Quench by pouring onto crushed ice/cold base. quench_issue->quench_action No final_step Yield Improved quench_issue->final_step Yes

Caption: Troubleshooting logic for low yield synthesis.

Comparative Data

Optimizing reaction conditions is key to improving yield. The choice of base and solvent in lithiation reactions is particularly critical.

Reaction StepParameterCondition AYield A (%)Condition BYield B (%)Reference
Lithiation Base n-BuLi0 - 28n-BuNa18 - 72[8]
Lithiation Temperature 0 °CLow-78 °CHigh[9]
Formylation Reagent Eq. 1.0 eq BuLi-LiPMLow Conversion3.0 eq BuLi-LiPMExcellent[9]
C-H Arylation Ligand:Pd Ratio 1:1Lower3:1Higher (+19%)[10]

Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine [1][2]

This protocol describes a general procedure for the formylation of the pyridine starting material.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred DMF, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 2-chloro-6-methoxypyridine (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by slowly pouring it onto a stirred mixture of crushed ice and a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Directed Ortho-Lithiation [4]

This protocol provides a general guideline for the lithiation of a substituted pyridine.

  • Setup: To a flame-dried, multi-necked flask under an inert atmosphere, add the 2-chloro-6-methoxypyridine substrate (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of a lithium base (e.g., LDA or LTMP, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution at -78 °C.

  • Warming & Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify as described in the formylation protocol.

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium (n-BuLi) for the lithiation of 2-chloro-6-methoxypyridine?

A: While n-BuLi can be used, it sometimes leads to nucleophilic addition to the pyridine ring, which lowers the yield of the desired ortho-lithiated product.[4] For higher selectivity and yield, it is often better to use a non-nucleophilic, sterically hindered base like LDA or LTMP.[4][5]

Q: My final product is a dark oil that is difficult to purify. What can I do?

A: Dark coloration often indicates the presence of polymeric or degradation byproducts.[2] Ensure the reaction is not overheated and that the work-up is performed promptly. For purification, you can try passing the crude material through a short plug of silica gel to remove baseline impurities before attempting a more careful column chromatography. Trituration with a non-polar solvent like pentane or hexane can sometimes induce crystallization or solidify the product, making it easier to handle.[2]

Q: How critical is the source and age of my POCl₃ and DMF?

A: Extremely critical. Both reagents are reactive and can degrade over time, especially if exposed to atmospheric moisture.[2] POCl₃ can hydrolyze to phosphoric acid, and DMF can break down to dimethylamine and formic acid. These impurities can interfere with the reaction and significantly reduce yields. It is always best practice to use freshly opened bottles or to purify the reagents before use (e.g., distilling DMF over calcium hydride).

Q: What is the expected regioselectivity for the formylation of 2-chloro-6-methoxypyridine?

A: The methoxy group (-OCH₃) is an electron-donating group and an ortho-, para-director. In this substrate, it will strongly direct the electrophilic formylation to the C3 position, which is ortho to the methoxy group. The chlorine at C6 further deactivates the C5 position, enhancing the selectivity for the C3 position.

References

Technical Support Center: NMR Analysis for Impurity Identification in 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of impurities in 6-Chloro-2-methoxynicotinaldehyde samples.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in a sample of this compound?

A1: Impurities can originate from various sources throughout the synthetic and purification processes. They can be broadly categorized as:

  • Starting Material-Related Impurities: Unreacted 2-chloro-6-methoxypyridine.[1]

  • Isomeric Impurities: Formation of other positional isomers, such as 6-chloro-4-methoxynicotinaldehyde, depending on the synthetic route.[1][2]

  • Side-Products: Byproducts from the specific chemical reactions used, for instance, from a Vilsmeier-Haack formylation.[1]

  • Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid can occur, especially under harsh work-up conditions or upon exposure to air.[1]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone, methanol) are common impurities.[3][4][5]

Q2: My NMR sample shows very broad peaks. What could be the cause and how can I fix it?

A2: Peak broadening in NMR spectra can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogeneous. Try re-shimming the spectrometer.

  • Sample Inhomogeneity: The sample may not be fully dissolved or may contain particulate matter.[6][7] Filter the sample into the NMR tube to remove any solids.[7]

  • High Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3][7] Dilute the sample if necessary.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening.[6][8] These can be introduced from reagents or glassware.

  • Chemical Exchange: Protons like those in -OH or -NH groups can exchange with each other or the solvent, leading to broad signals. Adding a drop of D₂O will cause these peaks to disappear, confirming their identity.[3]

Q3: The integration of my peaks is not accurate for quantification. What should I check?

A3: Accurate integration for quantitative NMR (qNMR) requires careful attention to experimental parameters.[9][10] Common sources of error include:

  • Inadequate Relaxation Delay (d1): If the time between scans is too short, nuclei may not fully relax to their equilibrium state, leading to saturation and inaccurate integrals.[10] Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons being analyzed.

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.

  • Signal-to-Noise Ratio: The spectrum must have a high enough signal-to-noise ratio to support the required level of accuracy.[10] Increase the number of scans if needed.

  • Overlapping Peaks: If impurity signals overlap with the main compound or solvent peaks, accurate integration is difficult. Try using a different deuterated solvent to resolve the overlap.[3]

Q4: I see unexpected signals in my ¹H NMR spectrum. How can I identify if they are impurities or just artifacts?

A4: To distinguish impurities from instrumental artifacts:

  • Check for Known Artifacts: Look for spinning sidebands (symmetrical peaks around a large signal) or ¹³C satellites (small peaks flanking a large singlet, each about 0.55% of the main peak's intensity).[10]

  • Consult Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents and reagents in the deuterated solvent you are using.[5][11][12][13]

  • Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle to check for solvent impurities.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help elucidate the structure of an unknown impurity by revealing proton-proton and proton-carbon correlations.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal-to-Noise (S/N) Insufficient sample concentration.For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is typical.[6][7]
Too few scans acquired.Increase the number of scans.
Poor Solubility Incorrect solvent choice.Test solubility in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[3]
Sample has precipitated in the tube.Ensure the sample is fully dissolved before analysis. Filter if necessary.[6][7]
Overlapping Aromatic Signals The chemical shifts of the compound and impurities are too close in the chosen solvent.Re-run the spectrum in a different solvent, such as benzene-d₆, which can induce different chemical shifts.[3]
Residual Water Peak Obscuring Signals The deuterated solvent has absorbed moisture from the air.Use a freshly opened bottle of solvent or dry the solvent over molecular sieves.[8]
Cannot Distinguish Isomeric Impurities ¹H NMR alone may not be sufficient to differentiate between positional isomers.Utilize ¹³C NMR and 2D NMR techniques (HSQC, HMBC) for more detailed structural information.[2][14]

Data Presentation

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H NMR (δ, ppm) in CDCl₃ ¹³C NMR (δ, ppm) - Predicted
Aldehyde (-CHO)~10.2 - 10.4~185 - 195
Pyridine Ring (H-4)~8.7 - 8.8~110 - 160
Pyridine Ring (H-5)~7.0 - 7.2~110 - 160
Methoxy (-OCH₃)~4.0~55 - 60
Note: Experimental ¹³C NMR data is not readily available in the public domain; ranges are based on similar structures.[15]

Table 2: Potential Impurities and their Approximate ¹H NMR Chemical Shifts in CDCl₃

Impurity Functional Group Approximate Chemical Shift (δ, ppm) Multiplicity
2-Chloro-6-methoxypyridineAromatic H6.5 - 7.5d, t, d
6-Chloro-2-methoxynicotinic acidCarboxylic Acid OH> 10 (very broad)s
N,N-Dimethylformamide (DMF)Formyl H, Methyl H8.02, 2.92, 2.88s, s, s
Ethyl AcetateMethylene, Methyl4.12, 2.05, 1.26q, s, t
DichloromethaneMethylene5.30s
AcetoneMethyl2.17s
Reference: Chemical shifts of common solvents and impurities can vary slightly with concentration and temperature.[5][11]

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.[15]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[6] The solvent should contain an internal standard like tetramethylsilane (TMS) for referencing (0.00 ppm).[15]

  • Mixing: Ensure the sample is completely dissolved. Vortex or gently shake the vial if necessary.

  • Filtering (if needed): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Volume Check: The final solution height in the NMR tube should be between 4-5 cm (40-50 mm) to ensure it is within the active region of the NMR coil.[6][8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a lint-free wipe before inserting it into the spectrometer.[7]

Protocol 2: ¹H NMR Data Acquisition Parameters
  • Spectrometer: 400 or 500 MHz[2]

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-64 (depending on sample concentration)[15]

  • Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, increase to >5x the longest T1.[10][15]

  • Acquisition Time: 3-4 seconds[15]

  • Spectral Width: 0-16 ppm[15]

  • Temperature: 295 K (22 °C)[15]

Protocol 3: ¹³C NMR Data Acquisition Parameters
  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)[15]

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)[15]

  • Relaxation Delay (d1): 2-5 seconds[15]

  • Acquisition Time: 1-2 seconds[15]

  • Spectral Width: 0-220 ppm[15]

Visualizations

G cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurity Sources start_mat Starting Materials synthesis Chemical Synthesis start_mat->synthesis imp1 Unreacted Starting Materials start_mat->imp1 reagents Reagents reagents->synthesis workup Workup / Purification synthesis->workup imp2 Isomeric Byproducts synthesis->imp2 imp3 Reaction Side-Products synthesis->imp3 final_product Final Product Sample workup->final_product imp4 Degradation Products workup->imp4 imp5 Residual Solvents workup->imp5 imp1->final_product imp2->final_product imp3->final_product imp4->final_product imp5->final_product

Caption: Potential sources of impurities during synthesis.

G prep 1. Sample Preparation (Dissolve, Filter) acq 2. NMR Data Acquisition (1H, 13C, 2D) prep->acq proc 3. Data Processing (FT, Phase, Baseline) acq->proc id_main 4. Identify Main Compound Signals proc->id_main id_imp 5. Identify Impurity Signals id_main->id_imp quant 6. Quantify Impurities (Integration) id_imp->quant report 7. Report Results quant->report

Caption: General workflow for NMR impurity analysis.

G cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues start Problem with NMR Spectrum (e.g., Broad Peaks, Low S/N) check_sol Is sample fully dissolved? start->check_sol check_shim Is field homogeneous? start->check_shim check_conc Is concentration correct (1-10 mg/mL)? check_sol->check_conc Yes sol_sol Action: Filter sample check_sol->sol_sol No check_para Paramagnetic contamination? check_conc->check_para Yes sol_conc Action: Adjust concentration check_conc->sol_conc No check_params Are acquisition parameters correct? check_shim->check_params Yes sol_shim Action: Re-shim check_shim->sol_shim No sol_params Action: Adjust scans, d1, etc. check_params->sol_params No

Caption: Troubleshooting flowchart for common NMR issues.

References

improving the regioselectivity of reactions with 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving the regioselectivity of reactions involving 6-Chloro-2-methoxynicotinaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) on Regioselectivity

This section addresses common questions regarding the reactivity and selectivity of this compound.

Q1: What are the primary reactive sites on this compound and how do the substituents influence regioselectivity?

A1: this compound has three key functional groups that dictate its reactivity: the C6-chloro group, the C2-methoxy group, and the C3-aldehyde group on an electron-deficient pyridine ring.

  • C6-Chloro Group: The chlorine atom is a good leaving group, making the C6 position the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][2] The electron-deficient nature of the pyridine ring activates this position for such transformations.[3]

  • C3-Aldehyde Group: This electron-withdrawing group further activates the C6 position towards nucleophilic attack. It also serves as a reactive handle for condensation, reduction, oxidation, and cyclization reactions.[2]

  • C2-Methoxy Group: This electron-donating group influences the electronic properties of the ring. For electrophilic aromatic substitution, it directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • C5-Position: This is the most likely position for electrophilic aromatic substitution, as it is activated by the C2-methoxy group (para-directing) and is the meta position relative to the deactivating C3-aldehyde group.

Q2: I am performing a nucleophilic aromatic substitution (SNAr). Where should I expect the reaction to occur?

A2: You should expect highly regioselective substitution at the C6 position, replacing the chlorine atom. The pyridine nitrogen and the C3-aldehyde group are strongly electron-withdrawing, which stabilizes the negatively charged Meisenheimer intermediate formed when a nucleophile attacks the C6 position.[4][5] This makes the C6-Cl bond the most susceptible site for nucleophilic attack.

Q3: In my palladium-catalyzed Suzuki coupling, I am observing a significant amount of a dehalogenated byproduct (2-methoxynicotinaldehyde). How can I improve the selectivity for my desired product?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient chloro-pyridines.[6] To favor the desired cross-coupling product, you should carefully optimize the reaction conditions. Key parameters to adjust include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[6] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the dehalogenation pathway.

Q4: Is it possible to achieve functionalization at the C5 position?

A4: Yes, functionalization at the C5 position is most feasible through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents converge to make C5 the most electron-rich C-H position on the ring. The C2-methoxy group is an ortho, para-director, activating C5, while the C3-aldehyde is a meta-director, also directing to C5. However, due to the overall electron-deficient nature of the pyridine ring, harsh reaction conditions may be required, and yields might be modest.

Section 2: Troubleshooting Guides

This section provides structured solutions for common experimental problems.

Guide 1: Issue - Low Selectivity in Palladium-Catalyzed Cross-Coupling at C6 (Dehalogenation Side-Product)

If you are observing significant formation of 2-methoxynicotinaldehyde during reactions like Suzuki, Stille, or Heck couplings, consult the following table to optimize for the desired product.[6]

ParameterPotential Cause of DehalogenationRecommended SolutionsRationale
Catalyst / Ligand Inefficient oxidative addition or premature reductive elimination.- Use palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).Bulky ligands stabilize the palladium center and can accelerate the desired transmetalation and reductive elimination steps relative to the competing dehalogenation pathway.[6]
Base Base is too strong or too weak, or has poor solubility.- Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOtBu. - Ensure the base is finely ground for better solubility and reactivity.The choice of base can influence the rate of competing pathways. K₃PO₄ is often effective in suppressing dehalogenation in Suzuki couplings.[6]
Solvent Solvent polarity and coordination ability are suboptimal.- Screen a range of solvents such as toluene, dioxane, or THF, often with a small amount of water. - Ensure solvents are properly degassed to remove oxygen.The solvent can affect the stability of intermediates in the catalytic cycle and the solubility of the base.[6]
Temperature Reaction temperature is too high, promoting side reactions.- Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). - Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.Higher temperatures can increase the rate of undesired side reactions, including catalyst decomposition and dehalogenation.
Additives Absence of stabilizing agents.- In some cases, the addition of additives like phosphine oxides can help stabilize the catalyst.Additives can sometimes mitigate catalyst deactivation pathways that may lead to side reactions.

Section 3: Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and reaction scales.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position with Reduced Dehalogenation

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.[6][7]

  • Reagent Preparation: In an oven-dried reaction vessel inside a glovebox, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1 v/v) to the vessel.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for consumption of the starting material and formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

This protocol describes a general method for the reaction of this compound with a nucleophile, such as a primary or secondary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Section 4: Visual Guides

The following diagrams illustrate key concepts and workflows related to the regioselectivity of this compound.

Caption: Logic diagram of substituent directing effects.

G cluster_params Parameters for Optimization start Problem Identified: Low Yield / Significant Dehalogenation in Suzuki Coupling screen_params Systematically Screen Key Parameters start->screen_params catalyst Catalyst & Ligand (e.g., XPhos Pd G3) base Base (e.g., K₃PO₄ vs K₂CO₃) solvent Solvent (e.g., Toluene/H₂O, Dioxane) temp Temperature (e.g., 80°C vs 100°C) monitor Monitor Reaction Progress (TLC, LC-MS) catalyst->monitor base->monitor solvent->monitor temp->monitor decision Is Selectivity Improved? monitor->decision optimized Optimized Conditions Achieved: High Yield of Desired Product decision->optimized Yes re_evaluate Re-evaluate Parameter Choices (e.g., different ligand class) decision->re_evaluate No re_evaluate->screen_params

Caption: Workflow for optimizing Suzuki-Miyaura coupling.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway ArCl Ar-Cl (Substrate) OxAdd Oxidative Addition ArCl->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate Ar-Pd(II)-Cl OxAdd->Intermediate Transmetal Transmetalation (+ R-B(OH)₂) Intermediate->Transmetal SideReaction Side Reaction (e.g., Protonolysis) Intermediate->SideReaction ReductElim_Desired Reductive Elimination Transmetal->ReductElim_Desired ReductElim_Desired->Pd0 Catalyst Regeneration Product_Desired Ar-R (Desired Product) ReductElim_Desired->Product_Desired ReductElim_Undesired Reductive Elimination SideReaction->ReductElim_Undesired ReductElim_Undesired->Pd0 Catalyst Regeneration Product_Undesired Ar-H (Byproduct) ReductElim_Undesired->Product_Undesired

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

Technical Support Center: Scale-Up Synthesis of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 6-Chloro-2-methoxynicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound? A1: The most prevalent methods for synthesizing this compound involve the formylation of a 2-chloro-6-methoxypyridine precursor. Key routes include:

  • Directed ortho-lithiation followed by formylation: This involves treating 2-chloro-6-methoxypyridine with a strong base like tert-butyllithium at low temperatures, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1][2]

  • Vilsmeier-Haack Reaction: This method introduces a formyl group onto an activated pyridine ring using a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and DMF. While widely used for pyridine formylation, its success is highly dependent on the electronic nature of the substrate.[3]

Q2: What are the critical parameters to control during the lithiation and formylation route? A2: Key parameters for this route are:

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture, which can quench the organolithium intermediate. All glassware must be flame-dried, and all reagents and solvents must be strictly anhydrous.[1]

  • Temperature Control: The lithiation step must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[1][2]

  • Reagent Stoichiometry: The molar ratio of the organolithium reagent and DMF to the pyridine substrate must be carefully controlled to maximize yield and minimize the formation of by-products.[1]

Q3: What are the potential impurities and side products in the synthesis? A3: During synthesis, several impurities can form, including:

  • Unreacted Starting Material: Incomplete lithiation or formylation can leave residual 2-chloro-6-methoxypyridine.[3]

  • Hydrolysis Products: The presence of water during the reaction or work-up can lead to the hydrolysis of the chloro group, forming 6-hydroxy-2-methoxynicotinaldehyde.[4]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid (6-chloro-2-methoxynicotinic acid), especially during work-up or storage if exposed to air.[3]

  • Demethylation Products: Harsh acidic conditions or high temperatures can potentially cleave the methyl ether, leading to demethylated by-products.[4]

Q4: What are the recommended methods for purifying the final product on a larger scale? A4: Purifying this compound at scale can be challenging. Common methods include:

  • Column Chromatography: This is the most effective method for separating the target compound from impurities with different polarities. A silica gel stationary phase with a solvent system like petroleum ether and ethyl acetate is often used.[2][3]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is a highly effective and scalable method for achieving high purity.[3]

  • Trituration: If the product is an oil or low-melting solid, it can sometimes be solidified by triturating with a non-polar solvent like hexane or pentane.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Reagent Inactivity: Deactivated organolithium reagent (e.g., tBuLi) due to improper storage or handling; moisture in reagents or solvents.[4]- Titrate the organolithium reagent before use to confirm its molarity.- Ensure all solvents (e.g., THF) and reagents (e.g., DMF) are rigorously dried and handled under an inert atmosphere (nitrogen or argon).[1]
Incorrect Reaction Temperature: Temperature too high during lithiation, leading to decomposition or side reactions.- Maintain a stable low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of the organolithium reagent and DMF.[1][2]
Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the stirring time at low temperature.[3][4]
Formation of Multiple Products / Impurities Presence of Moisture/Air: Introduction of water or oxygen during the reaction or work-up.- Ensure the entire process is conducted under strict anhydrous and inert conditions.- Quench the reaction carefully and perform the aqueous work-up at low temperatures to minimize side reactions.[4]
Side Reactions (e.g., Hydrolysis, Oxidation): Harsh work-up conditions (e.g., strong acid/base, high temperature); exposure to air.- Use mild work-up procedures, such as quenching with acetic acid and washing with saturated sodium bicarbonate solution.[1][2]- Store the purified product under an inert atmosphere and protect it from light to prevent degradation.[3]
Difficult Product Isolation / Purification Product is an Oil or Low-Melting Solid: The product may not solidify easily after extraction.[4]- Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization.- Concentrate the crude product thoroughly under high vacuum to remove all residual solvent.
Co-elution of Impurities: Impurities have similar polarity to the desired product, making chromatographic separation difficult.[3]- Optimize the mobile phase for column chromatography; a shallow gradient elution may be necessary for better separation.[4]- Consider using a different stationary phase if silica gel is ineffective.[3]

Data Presentation

Table 1: Summary of a Representative Synthesis Protocol

ParameterValue / ConditionReference(s)
Starting Material 2-Chloro-6-methoxypyridine[1][2]
Key Reagents tert-Butyllithium (tBuLi), N,N-Dimethylformamide (DMF)[1][2]
Solvent Tetrahydrofuran (THF), anhydrous[1][2]
Reaction Temperature -78 °C[1][2]
Reaction Time 1 hour (lithiation), 2 hours (formylation)[1]
Purification Method Silica gel column chromatography (Petroleum ether:Ethyl acetate 10:1)[2]
Reported Yield ~65%[2]
Product Appearance White to yellow solid[1]
Melting Point 78-81 °C[1]

Experimental Protocols

Protocol: Synthesis via Directed ortho-Lithiation and Formylation

This protocol is based on established laboratory procedures and may require optimization for scale-up.[1][2]

Materials:

  • 2-Chloro-6-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (tBuLi) in a hydrocarbon solvent (e.g., 1.7 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet, dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add tert-butyllithium (approx. 0.9 eq) dropwise, ensuring the internal temperature remains at or below -75 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (approx. 0.9 eq) dropwise at -78 °C. Continue stirring at this temperature for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of acetic acid while maintaining the low temperature.

  • Work-up: Pour the reaction mixture into ice-cold water. Alkalize the aqueous phase with a saturated NaHCO₃ solution and extract with ethyl acetate (e.g., 2 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate, 10:1 v/v) to yield this compound as a solid.[2]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dissolve 2-chloro-6-methoxypyridine in anhydrous THF B Cool to -78 °C under Argon/N2 A->B C Add t-BuLi dropwise (Stir for 1 hr) B->C D Add anhydrous DMF dropwise (Stir for 2 hrs) C->D E Quench with Acetic Acid D->E F Aqueous Work-up (H2O, NaHCO3, EtOAc) E->F G Dry, Concentrate F->G H Column Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

G start Low or No Yield Observed q1 Were all reagents strictly anhydrous? start->q1 a1_yes Check Temperature Control q1->a1_yes Yes a1_no ACTION: Use freshly dried solvents/reagents. Handle under inert atmosphere. q1->a1_no No q2 Was temperature maintained at -78 °C during additions? a1_yes->q2 a2_yes Check Reagent Stoichiometry q2->a2_yes Yes a2_no ACTION: Improve cooling bath efficiency. Monitor internal temperature. q2->a2_no No q3 Was organolithium reagent titrated recently? a2_yes->q3 a3_no ACTION: Titrate t-BuLi before use to ensure correct molarity. q3->a3_no No a3_yes Consider extending reaction time. q3->a3_yes Yes

Caption: Troubleshooting logic for low yield in the synthesis reaction.

G start 2-Chloro-6-methoxypyridine (Starting Material) path_main Desired Reaction: + t-BuLi + DMF start->path_main product_ok This compound (Desired Product) path_main->product_ok path_h2o Side Reaction: + H2O during work-up product_bad1 6-Hydroxy-2-methoxynicotinaldehyde (Hydrolysis By-product) path_h2o->product_bad1 path_o2 Side Reaction: + O2 / Air Exposure product_bad2 6-Chloro-2-methoxynicotinic Acid (Oxidation By-product) path_o2->product_bad2 product_ok->path_h2o Cl group product_ok->path_o2 CHO group

Caption: Formation pathways for the desired product and key by-products.

References

Validation & Comparative

comparing synthetic routes to 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 6-Chloro-2-methoxynicotinaldehyde for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of two prominent synthetic routes to this compound, a key intermediate in pharmaceutical research. The comparison focuses on reaction efficiency, procedural complexity, and reagent accessibility, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of a chloro, a methoxy, and an aldehyde group on the pyridine ring offers multiple points for diversification, making it a versatile precursor in drug discovery programs. This guide compares two distinct synthetic strategies for its preparation: ortho-lithiation of 2-chloro-6-methoxypyridine and the Vilsmeier-Haack formylation of the same precursor.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.

ParameterRoute 1: Ortho-lithiationRoute 2: Vilsmeier-Haack Formylation
Starting Material 2-Chloro-6-methoxypyridine2-Chloro-6-methoxypyridine
Reagents tert-Butyllithium, N,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM) or neat DMF
Reaction Temperature -78 °C to room temperature0 °C to reflux
Reaction Time Approximately 3 hours2-4 hours
Reported Yield 65%[1]Estimated 70-80%*
Purification Silica gel column chromatography[1]Silica gel column chromatography[2]

*Note: The yield for the Vilsmeier-Haack route is an estimation based on typical yields for similar substrates, as a specific literature value for this exact transformation was not identified.

Experimental Protocols

Route 1: Ortho-lithiation of 2-Chloro-6-methoxypyridine

This method involves the deprotonation of 2-chloro-6-methoxypyridine at the 3-position using a strong organolithium base, followed by quenching with an electrophilic formylating agent.

Procedure:

  • Dissolve 2-Chloro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-Butyllithium (t-BuLi) (typically 1.0-1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-Dimethylformamide (DMF) (≥1.0 eq) dropwise at -78 °C and continue stirring for an additional 2 hours at the same temperature.

  • Quench the reaction by adding acetic acid, and then pour the mixture into ice-cold water.

  • Neutralize the aqueous phase with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.[1]

Route 2: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine

This route utilizes the Vilsmeier reagent, prepared in situ from phosphorus oxychloride and N,N-dimethylformamide, to directly formylate the electron-rich pyridine ring of 2-chloro-6-methoxypyridine.

General Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (typically 1.1-1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) (which can also serve as the solvent) or a solution of DMF in an inert solvent like dichloromethane (DCM) at 0 °C.

  • Stir the mixture at room temperature for about 30 minutes to ensure complete formation of the reagent.

  • Add a solution of 2-Chloro-6-methoxypyridine (1.0 eq) in the reaction solvent dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.[2]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and a logical comparison of the two routes.

Synthetic_Routes cluster_0 Route 1: Ortho-lithiation cluster_1 Route 2: Vilsmeier-Haack Formylation start1 2-Chloro-6-methoxypyridine step1_1 1. t-BuLi, THF, -78 °C 2. DMF start1->step1_1 product1 This compound (Yield: 65%) step1_1->product1 start2 2-Chloro-6-methoxypyridine step2_1 POCl₃, DMF start2->step2_1 product2 This compound (Estimated Yield: 70-80%) step2_1->product2

Caption: Synthetic pathways to this compound.

Comparison_Workflow cluster_route1 Route 1: Ortho-lithiation cluster_route2 Route 2: Vilsmeier-Haack topic Comparison of Synthetic Routes to This compound r1_reagents Reagents: t-BuLi, DMF r2_reagents Reagents: POCl₃, DMF r1_conditions Conditions: -78 °C, Anhydrous r1_reagents->r1_conditions r1_yield Yield: 65% r1_conditions->r1_yield r1_pros Pros: - Well-defined procedure - High regioselectivity r1_yield->r1_pros r1_cons Cons: - Cryogenic temperatures - Moisture-sensitive reagents r1_pros->r1_cons r2_conditions Conditions: 0 °C to Reflux r2_reagents->r2_conditions r2_yield Yield: ~70-80% (Est.) r2_conditions->r2_yield r2_pros Pros: - Milder starting temp. - Potentially higher yield r2_yield->r2_pros r2_cons Cons: - Corrosive reagent (POCl₃) - Yield not definitively reported r2_pros->r2_cons

Caption: Logical comparison of the two synthetic routes.

References

Reactivity of 6-Chloro-2-methoxynicotinaldehyde: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 6-Chloro-2-methoxynicotinaldehyde with other common halopyridines, supported by experimental data and detailed protocols. Understanding the nuanced reactivity of this trifunctional scaffold is key to its effective utilization in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

The chemical reactivity of halopyridines is fundamentally governed by the position of the halogen atom relative to the ring nitrogen and the nature of other substituents on the ring. The electron-withdrawing nature of the pyridine nitrogen significantly influences the susceptibility of the carbon-halogen bond to nucleophilic attack and oxidative addition in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the pyridine ring's electron-deficient character facilitates the attack of nucleophiles. The reactivity of chloropyridines in SNAr generally follows the order: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1][2] This is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the nitrogen atom when the chlorine is at the ortho (2-) or para (4-) position.[1][2] The chlorine at the meta (3-) position receives minimal electronic stabilization from the nitrogen, rendering it significantly less reactive.[1]

This compound, having the chlorine atom at the 6-position (ortho to the nitrogen), is expected to exhibit high reactivity in SNAr reactions. The presence of the electron-donating methoxy group at the 2-position and the electron-withdrawing aldehyde group at the 3-position further modulates this reactivity. While the methoxy group may slightly decrease the electrophilicity of the ring, the aldehyde group enhances it.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The reactivity of the C-Cl bond in chloropyridines is a critical factor in the success of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4] The reactivity of the C6-chloro group in this compound allows for the efficient introduction of aryl and heteroaryl moieties.[5][6] Chloropyridines are generally less reactive than the corresponding bromides and iodides, often requiring more specialized catalyst systems to achieve high yields.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The C-Cl bond at the 6-position of this compound is susceptible to amination, providing access to a wide range of 6-amino-nicotinaldehyde derivatives.[5][6] The choice of palladium catalyst, ligand, and base is crucial to overcome the lower reactivity of the C-Cl bond and to avoid potential side reactions like hydrodehalogenation.[7][8]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and other relevant halopyridines.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines

EntryHalopyridineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100-~95 (est.)[5][6]
22-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10018High[1]
33-ChloropyridinePhenylboronic acidPd₂(dba)₃ / 1*KF1,4-Dioxane110-Excellent[9]
42,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.2574[10]

*Ligand 1 is a specific phosphine ligand mentioned in the reference.

Table 2: Buchwald-Hartwig Amination of Chloropyridines

EntryHalopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene/Dioxane--Data not available[5][6]
24-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl---0.0895[11]
3Aryl BromideAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108-[12]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[5][6]

Reaction Setup: In a reaction vessel, combine this compound (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) in toluene (10 mL).

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) to the mixture.

Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Purification: Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel to afford 4-methoxy-6-phenylnicotinaldehyde.

Buchwald-Hartwig Amination of a Chloropyridine (General Protocol)[4]

Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol). Add the chloropyridine (1.0 mmol) and toluene (5 mL).

Amine Addition: Add the amine (primary or secondary, 1.2 mmol) and seal the tube.

Reaction: Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualization

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Halopyridine Halopyridine (e.g., 6-Chloro-2-methoxy- nicotinaldehyde) Reaction_Setup Combine Reagents under Inert Atmosphere Halopyridine->Reaction_Setup Coupling_Partner Coupling Partner (Boronic Acid or Amine) Coupling_Partner->Reaction_Setup Catalyst Palladium Catalyst & Ligand Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction & Extraction Monitoring->Quenching Upon Completion Drying Dry Organic Layer Quenching->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: Generalized experimental workflow for cross-coupling reactions.

reactivity_comparison cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_product This compound SNAr_Reactivity Reactivity Order Pos4 4-Halopyridine (High Reactivity) SNAr_Reactivity->Pos4 > Pos2 2-Halopyridine (High Reactivity) Pos4->Pos2 Pos3 3-Halopyridine (Low Reactivity) Pos2->Pos3 >> CC_Reactivity General Reactivity of C-X Bond CI C-I (Most Reactive) CC_Reactivity->CI > CBr C-Br (Intermediate) CI->CBr > CCl C-Cl (Least Reactive) CBr->CCl Product_node 6-Chloro-2-methoxy- nicotinaldehyde Product_node->Pos2 Similar to Product_node->CCl Example of

Caption: Reactivity trends of halopyridines.

Application in Drug Discovery: Kinase Inhibitors

Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors.[5][13][14] The 2-aminopyridine moiety, for instance, is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site.[14] The ability to functionalize this compound at the 6-position through reactions like the Buchwald-Hartwig amination allows for the introduction of various amine substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity for specific kinase targets.[5] The aldehyde and methoxy groups offer additional points for diversification, making this a highly valuable building block for the synthesis of libraries of potential kinase inhibitors.[13][15]

References

Comparative Analysis of the Biological Activity of 6-Chloro-2-methoxynicotinaldehyde Scaffolds and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of substituted pyridine and analogous compounds, supported by experimental data.

This guide provides a comparative overview of the biological activities of various derivatives and analogs of chloro-methoxy substituted aromatic aldehydes, with a focus on their anticancer and antimicrobial properties. While direct comparative studies on a homologous series of 6-chloro-2-methoxynicotinaldehyde derivatives are not extensively available in public literature, this document synthesizes data from research on structurally related compound classes. These classes include chalcones, thiazolidinones, and quinazolines, which often originate from or share key structural motifs with chloro-methoxy benzaldehydes or nicotinaldehydes.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of different classes of compounds that are derivatives or analogs of chloro-methoxy substituted aromatic aldehydes.

Table 1: Anticancer Activity of Chalcone and Thiazolidinone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity Metric (IC50/GI50)Reference
Chalcone (2E,4E)-5-phenyl-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one (3e)Caco-2 (Colon)32.19 ± 3.92 µM[1]
Chalcone Quinazoline-chalcone 14gK-562 (Leukemia)0.622 µM[2]
RPMI-8226 (Leukemia)1.81 µM[2]
HCT-116 (Colon)1.25 µM[2]
LOX IMVI (Melanoma)1.34 µM[2]
MCF7 (Breast)1.63 µM[2]
Thiazolidinone Compound 2f60 cancer cell lines (average)GI50: 2.80 µM[3]
Thiazolidinone Compound 2h60 cancer cell lines (average)GI50: 1.57 µM[3]
Chlorochalcone Compound C4HMEC-1 (Endothelial)15.3 ± 0.7 µM[4]
Chlorochalcone Compound C2HMEC-1 (Endothelial)16.8 ± 0.4 µM[4]

Table 2: Antimicrobial Activity of Chalcone Derivatives

Compound ClassDerivative FeatureBacterial StrainActivityReference
Chalcone Chloro and methoxy derivativesGram-positive bacteriaModerate to good[5]
Chalcone Dimethylamino and chloro derivativesGram-negative bacteriaModerate[5]
Chlorinated Chalcone 5'-chloro-2'-hydroxychalcone (6) and derivativesE. coli, S. aureus, P. aeruginosa, C. albicansMore effective than 2'-hydroxychalcone[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This method is widely used for synthesizing chalcones from an acetophenone and an aromatic aldehyde.[7]

  • Dissolution of Reactants : In a round-bottom flask, dissolve 1.0 equivalent of an acetophenone derivative (e.g., 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone) and 1.0 equivalent of a substituted aromatic aldehyde in a minimal amount of ethanol.[7]

  • Base Addition : Cool the solution in an ice bath and add a 50% aqueous solution of NaOH or KOH dropwise with constant stirring.[7]

  • Reaction : Allow the reaction mixture to stir at room temperature for several hours (typically 8-11 hours for methoxy and chloro derivatives) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5][7]

  • Precipitation : Pour the reaction mixture into a beaker containing crushed ice.[7]

  • Acidification : Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3, causing the chalcone to precipitate.[7]

  • Isolation and Purification : Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5][7]

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Screen)

This protocol is used to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[3]

  • Cell Preparation : The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.[3]

  • Compound Addition : Test compounds are solubilized in DMSO and added to the plates at five 10-fold dilutions, ranging from 10⁻⁴ to 10⁻⁸ M.[3]

  • Incubation : The plates are incubated for 48 hours at 37°C under a humidified atmosphere with 5% CO₂.[3]

  • Cell Viability Assay : Sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read at 515 nm.[3]

  • Data Analysis : Dose-response curves are generated for each cell line, and key parameters such as GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) are calculated.[3]

Antibacterial Activity Assay (Cup Plate Method)

This method is used to determine the antibacterial activity of synthesized compounds.

  • Media Preparation : Prepare a sterile nutrient agar medium and pour it into sterile petri dishes.

  • Bacterial Inoculation : A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae) is uniformly spread over the agar surface.

  • Well Preparation : A sterile borer is used to create uniform wells or "cups" in the agar.

  • Compound Application : A specific concentration of the test compound (e.g., 100 µg/ml) dissolved in a suitable solvent is added to each well.

  • Incubation : The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement : The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured to determine the antibacterial activity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthetic and analytical workflows, as well as a key signaling pathway associated with the biological activity of these compounds.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Start Aldehyde 6-Chloro-2-methoxy nicotinaldehyde (or analog) Start->Aldehyde Coupling_Partner Acetophenone, Amine, etc. Start->Coupling_Partner Reaction Claisen-Schmidt, Buchwald-Hartwig, etc. Aldehyde->Reaction Coupling_Partner->Reaction Purification Column Chromatography, Recrystallization Reaction->Purification Characterization NMR, MS, IR Purification->Characterization Derivative Synthesized Derivative Characterization->Derivative Anticancer Anticancer Screening (e.g., NCI-60) Derivative->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC determination) Derivative->Antimicrobial Data_Analysis IC50/GI50/MIC Calculation Anticancer->Data_Analysis Antimicrobial->Data_Analysis Result Result Data_Analysis->Result

General workflow for synthesis and biological evaluation.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Derivative Classes Aldehyde 6-Chloro-4-methoxy nicotinaldehyde Suzuki Suzuki-Miyaura (Boronic Acid) Aldehyde->Suzuki Buchwald Buchwald-Hartwig (Amine) Aldehyde->Buchwald Cyanation Cyanation (Zn(CN)₂) Aldehyde->Cyanation Aryl Aryl-Substituted Derivatives Suzuki->Aryl Amino Amino-Substituted Derivatives Buchwald->Amino Cyano Cyano-Substituted Derivatives Cyanation->Cyano

Synthetic pathways from a chloro-nicotinaldehyde precursor.

G Drug Anticancer Compound (e.g., Chalcone 3e) Cell Caco-2 Colon Cancer Cell Drug->Cell ROS Increased ROS Production Cell->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by a chalcone derivative.

Conclusion

Derivatives and analogs based on chloro-methoxy substituted aromatic scaffolds, particularly nicotinaldehydes, represent a versatile and promising area for drug discovery. The presence of chloro and methoxy groups, combined with the reactivity of the aldehyde, allows for the synthesis of diverse molecular architectures with significant biological activities.[8] Chalcones, thiazolidinones, and other heterocyclic systems derived from these scaffolds have demonstrated potent anticancer and antimicrobial effects.[3][5] The anticancer mechanism often involves the induction of apoptosis through intrinsic pathways, highlighting a potential for targeted cancer therapy.[1] Further research focusing on systematic structure-activity relationship (SAR) studies of this compound derivatives is warranted to optimize their therapeutic potential and develop novel clinical candidates.

References

A Comparative Guide to the Quantification of 6-Chloro-2-methoxynicotinaldehyde: HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 6-Chloro-2-methoxynicotinaldehyde against alternative analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and presents supporting data to facilitate informed decisions on method selection for quality control and research purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of impurities and active pharmaceutical ingredients due to its robustness and reliability.[1][][3][4][5] This guide details a validated HPLC-UV method for this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC-UV Method Validation

The validation of the HPLC-UV method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[6][7][8][9][10] The validation process establishes the performance characteristics of the analytical procedure.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile and 0.02 M phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 270 nm for similar structures).

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC-UV method as per ICH guidelines.

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Analytical Method Development Specificity Specificity Dev->Specificity ICH Q2(R2) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow for HPLC-UV Method Validation.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS for the quantification of this compound.

ParameterHPLC-UVGC-MSLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[5]High, provides structural information from fragmentation patterns.Very high, provides molecular weight and structural information.[]
Sensitivity Moderate (typically ppm levels).[]High (ppb to ppm levels).Very high (ppb to ppt levels).[][4]
Linearity Excellent over a wide concentration range.Good, but can be affected by matrix effects.Excellent over a wide dynamic range.
Accuracy High, with typical recovery of 98-102%.High, but can be influenced by sample preparation.Very high, often used as a reference method.
Precision Excellent, with RSD < 2%.Good, with RSD typically < 5%.Excellent, with RSD < 2%.
Sample Throughput High.Moderate.Moderate to High.
Cost Low to moderate.Moderate to high.High.
Derivatization May be required for compounds with poor chromophores.Often required for non-volatile or polar compounds.Generally not required.

Signaling Pathway of Analysis

The following diagram illustrates the logical flow of sample analysis from preparation to final data interpretation for the compared methods.

Analytical Method Comparison cluster_sample Sample Preparation cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS cluster_data Data Analysis Sample Sample containing This compound HPLC HPLC Separation (C18 Column) Sample->HPLC GC GC Separation (Capillary Column) Sample->GC Derivatization (if needed) LC LC Separation (C18 Column) Sample->LC UV UV Detection HPLC->UV Data Quantification & Identification UV->Data MS_GC Mass Spectrometry (EI Source) GC->MS_GC MS_GC->Data MS_LC Mass Spectrometry (ESI Source) LC->MS_LC MS_LC->Data

Caption: Comparative workflow of analytical methods.

Conclusion

The HPLC-UV method provides a reliable, robust, and cost-effective solution for the routine quantification of this compound. Its high precision and accuracy make it well-suited for quality control environments. For applications requiring higher sensitivity and specificity, particularly in complex matrices or for trace-level impurity profiling, LC-MS is the superior alternative, offering unambiguous identification and quantification. GC-MS can also be a viable option, especially if the analyte is volatile or can be easily derivatized. The selection of the most appropriate method should be based on the specific requirements of the analysis, including regulatory expectations, sample characteristics, and available resources.

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a critical endeavor in the synthesis of novel therapeutic agents and functional materials. 6-Chloro-2-methoxynicotinaldehyde represents a versatile building block, with the chlorine atom at the 6-position serving as a prime handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to achieving high efficiency, yield, and selectivity in these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound, supported by experimental data from analogous systems.

Data Presentation: Comparative Performance of Catalysts

While direct head-to-head comparative studies on this compound are limited in publicly available literature, the following tables summarize the performance of various catalyst systems for the cross-coupling of structurally similar chloropyridines and related heteroaromatics. This data provides valuable insights into expected catalyst performance for the target substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome potential challenges such as catalyst inhibition by the pyridine nitrogen.

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2470-903-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH8012High3

Note: Yields are representative and based on data for analogous chloropyridine substrates.[1][2] Actual yields may vary depending on the specific boronic acid partner and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl pyridines. The selection of a bulky, electron-rich phosphine ligand is critical for achieving high coupling efficiency.

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃RuPhosLiHMDSTHF6516~83[3]
Pd₂(dba)₃SPhosLiHMDSTHF6516~76[3]
Pd₂(dba)₃BINAPLiHMDSTHF6516~71[3]
Pd(OAc)₂XantphosNaOt-BuToluene10016-24Moderate to High[2]

Note: Data is based on the amination of 3-bromo-2-aminopyridine and other chloropyridines.[2][3] The performance may vary with different amine coupling partners.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for key cross-coupling reactions with this compound, adapted from established procedures for similar substrates.[1][2][3][4]

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the appropriate base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). In a separate vial, the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) is weighed out. The solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is degassed by bubbling with argon for 15-20 minutes. The solvent is then added to the Schlenk flask, followed by the catalyst. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a Schlenk tube is charged with the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., LiHMDS, 1.5 mmol, 1.5 equiv.). Anhydrous, degassed solvent (e.g., THF, 5 mL) is added, and the mixture is stirred for 10 minutes to generate the active catalyst. This compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.) are then added. The Schlenk tube is sealed and heated to the specified temperature (e.g., 65 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and triethylamine (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[4] The reaction mixture is stirred under an argon atmosphere at 60-80 °C for 6-12 hours, with progress monitored by TLC.[4] Upon completion, the mixture is cooled to room temperature, poured into water (20 mL), and extracted with ethyl acetate (3 x 15 mL).[4] The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.[4] The product is purified by flash chromatography.[4]

General Procedure for Heck Coupling

In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).[4] Add DMF (5 mL) and degas the mixture.[4] The reaction is heated to 120 °C for 24 hours.[4] After cooling, the reaction is diluted with water and extracted with diethyl ether.[4] The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.[4] The product is purified by column chromatography.[4]

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycles and a general workflow for catalyst screening in cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR2 Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Heck_Cycles cluster_0 Sonogashira Coupling cluster_1 Heck Coupling Pd(0)L2_S Pd(0)L2 OA_S Oxidative Addition Pd(0)L2_S->OA_S ArPdX_S Ar-Pd(II)-X(L2) Transmetalation_S Transmetalation ArPdX_S->Transmetalation_S ArPdAlkyne_S Ar-Pd(II)-C≡CR(L2) RE_S Reductive Elimination RE_S->Pd(0)L2_S Pd(0)L2_H Pd(0)L2 OA_H Oxidative Addition Pd(0)L2_H->OA_H ArPdX_H Ar-Pd(II)-X(L2) Migratory_Insertion Migratory Insertion ArPdX_H->Migratory_Insertion Intermediate_H R-CH2-CH(Ar)-Pd(II)-X(L2) Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2_H

Caption: Generalized catalytic cycles for Sonogashira and Heck cross-coupling reactions.

Catalyst_Screening_Workflow Start Define Reaction: This compound + Coupling Partner Catalyst_Selection Select Initial Catalysts & Ligands (e.g., Pd(PPh₃)₄, Buchwald Precatalysts, NHC-Pd) Start->Catalyst_Selection Base_Solvent_Screen Screen Bases (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) & Solvents (e.g., Dioxane, Toluene, THF) Catalyst_Selection->Base_Solvent_Screen Run_Reactions Perform Small-Scale Reactions (Varying Catalyst, Ligand, Base, Solvent) Base_Solvent_Screen->Run_Reactions Analysis Analyze Results (TLC, LC-MS, NMR) Run_Reactions->Analysis Optimization Optimize Temperature, Concentration, & Time for Best Performing Systems Analysis->Optimization Good Conversion? Unsuccessful Re-evaluate Catalyst & Ligand Choice Analysis->Unsuccessful Low Conversion/ Side Products? Scale_Up Scale-Up Optimized Conditions Optimization->Scale_Up Unsuccessful->Catalyst_Selection

Caption: A general workflow for screening and optimizing catalysts for cross-coupling reactions.

References

A Spectroscopic Comparison of 6-Chloro-2-methoxynicotinaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal chemistry and materials science, the precise characterization of molecular isomers is crucial, as subtle changes in substituent positions can significantly impact a compound's biological activity and physical properties. This guide presents a detailed spectroscopic comparison of 6-chloro-2-methoxynicotinaldehyde and its key positional isomers. By leveraging experimental data for the parent compound and established spectroscopic principles for its isomers, this document serves as a valuable resource for researchers in compound identification and characterization.

The analysis encompasses a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative guide is designed to aid researchers, scientists, and drug development professionals in distinguishing between these closely related molecular structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. While experimental data is available for the primary compound, the spectral data for its isomers are largely predicted based on the analysis of substituent effects on the pyridine ring.

Table 1: ¹H NMR Spectral Data

CompoundAldehyde H (δ, ppm)Aromatic H (δ, ppm)Methoxy H (δ, ppm)Solvent/Frequency
This compound 10.17 (s)8.07 (d, J=8.04Hz), 7.03 (d, J=8.04Hz)3.79 (s)CDCl₃ / 300 MHz[1]
2-Chloro-6-methoxynicotinaldehyde (Predicted) ~10.2~8.1 (d), ~7.1 (d)~3.8-
4-Chloro-2-methoxynicotinaldehyde (Predicted) ~10.3~8.2 (d), ~7.2 (d)~3.9-
5-Chloro-2-methoxynicotinaldehyde (Predicted) ~10.1~8.1 (s), ~8.0 (s)~3.8-

Table 2: ¹³C NMR Spectral Data

CompoundAldehyde C (δ, ppm)Aromatic C (δ, ppm)Methoxy C (δ, ppm)Solvent
This compound (Predicted) ~191~164, ~152, ~140, ~125, ~115~55-
2-Chloro-6-methoxynicotinaldehyde (Predicted) ~190~163, ~154, ~142, ~123, ~112~56-
4-Chloro-2-methoxynicotinaldehyde (Predicted) ~192~165, ~150, ~145, ~128, ~118~55-
5-Chloro-2-methoxynicotinaldehyde (Predicted) ~191~162, ~151, ~141, ~126, ~120~56-

Table 3: IR Spectral Data

CompoundC=O Stretch (ν, cm⁻¹)C-O-C Stretch (ν, cm⁻¹)C-Cl Stretch (ν, cm⁻¹)
This compound (Predicted) ~1700~1250~750
Isomers (Predicted Range) 1690-17101240-1260740-760

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaExact Mass [M]⁺Key Diagnostic Feature
This compound C₇H₆ClNO₂171.0087 Da[2][M+H]⁺ at m/z 172[1], prominent [M+2]⁺ peak (~33% of [M]⁺) due to ³⁷Cl isotope.[3][4]
Isomers C₇H₆ClNO₂171.0087 DaSimilar fragmentation pattern with a molecular ion peak and a characteristic isotopic pattern for chlorine.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms within the molecule.

  • Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.[5]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.[5]

  • Data Analysis: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phase-corrected and calibrated against the TMS signal. For ¹H NMR, key parameters include chemical shift (δ), multiplicity, and coupling constants (J). For ¹³C NMR, the primary data points are the chemical shifts of the carbon atoms.[5]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3][5]

  • Sample Preparation: For solid samples, a small amount is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] Alternatively, solid samples can be analyzed as KBr pellets.[3]

  • IR Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.[5]

  • Data Analysis: The major absorption bands in the spectrum are identified and correlated with known vibrational frequencies of functional groups to confirm the molecular structure.[5]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.[3]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. For ESI, the solvent often contains a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[5]

  • ESI-MS Acquisition Parameters:

    • Ionization Mode: Positive ion mode to detect [M+H]⁺.

    • Mass Range: m/z 50-500.[5]

  • Data Analysis: The molecular ion peak is identified. The isotopic pattern is analyzed to confirm the presence of chlorine (a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).[3][4] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[3]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Comparative Analysis start Synthesis & Purification of Isomers dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS, IR) start->dissolve nmr NMR Spectroscopy (¹H & ¹³C) dissolve->nmr ir IR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms process_nmr Assign Chemical Shifts & Coupling Constants nmr->process_nmr process_ir Identify Functional Group Vibrations ir->process_ir process_ms Determine Molecular Weight & Isotopic Pattern ms->process_ms compare Tabulate & Compare Spectroscopic Data of Isomers process_nmr->compare process_ir->compare process_ms->compare identify Identify Unique Spectral Features for Each Isomer compare->identify conclusion Structural Elucidation & Isomer Differentiation identify->conclusion

Caption: Experimental workflow for isomer comparison.

References

A Comparative Guide to the In Vitro Screening of 6-Chloro-2-methoxynicotinaldehyde-Derived Compounds and Analogs for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro anticancer potential of hypothetical compounds derived from 6-chloro-2-methoxynicotinaldehyde and a selection of structurally related chalcones. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel cancer therapeutics. This document outlines common synthetic routes, key in vitro screening assays, and presents comparative data to facilitate the evaluation of this compound class.

The pyridine ring is a well-established scaffold in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets, including protein kinases, which are often dysregulated in cancer.[1] The starting material, this compound, offers multiple points for chemical modification, making it a versatile building block for creating diverse compound libraries.[2]

Comparison of Anticancer Activity: Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds investigated for their anticancer properties.[3] Their broad spectrum of biological activities makes them a relevant benchmark for comparison.[3][4] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various chalcone derivatives against common cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Hypothetical Derivative 1 (E)-1-(2,4-dichlorophenyl)-3-(6-chloro-2-methoxypyridin-3-yl)prop-2-en-1-oneMCF-7 (Breast)Data Not AvailableN/A
Chalcone 1 (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-oneMCF-7 (Breast)<20 µg/mL[3]
Chalcone 2 (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)4.19 ± 1.04[5]
Chalcone 3 (E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)3.30 ± 0.92[5]
Chalcone 4 (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)MCF-7 (Breast)3.849[6]
Chalcone 5 Sorafenib analogue bearing chalcone unitMCF-7 (Breast)3.88[7]
Chalcone 6 (E)-1,3-diphenylprop-2-en-1-oneA549 (Lung)<20 µg/mL[3]
Chalcone 7 (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHCT-116 (Colon)1.83[7]
Chalcone 8 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-3-(2-carboxyethyl)-2-thioxothiazolidin-4-one (2h)Leukemia (SR)<0.01[8]

Experimental Protocols

Detailed methodologies for the synthesis and in vitro evaluation of these compounds are crucial for reproducibility and comparison.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted acetophenone.[1]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected substituted acetophenone (1.0 equivalent) in ethanol.

  • Reaction Initiation: While stirring at room temperature, add an aqueous solution of a base catalyst, such as sodium hydroxide (2.0 equivalents), dropwise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the starting materials are consumed, pour the reaction mixture into a beaker of cold water and ice.

  • Precipitation: Slowly acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 (50% inhibitory concentration) value using non-linear regression analysis.

Kinase Inhibition Assay

This protocol provides a general method to assess the ability of a compound to inhibit a specific protein kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. The ATP concentration is typically kept at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound or vehicle control. Allow for a short pre-incubation period (e.g., 10 minutes) at room temperature.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Chalcone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Apoptosis Induction by Chalcone Derivatives

Many chalcones have been found to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This can be initiated by an increase in reactive oxygen species (ROS), leading to cellular stress and activation of caspase cascades.[3]

Chalcone Chalcone Derivative ROS Increased ROS Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.

Kinase Inhibition

Certain chalcone derivatives have been identified as inhibitors of specific protein kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 1 (CDK1).[6]

Chalcone Chalcone Derivative CDK1 CDK1 Chalcone->CDK1 CellCycle Cell Cycle Progression CDK1->CellCycle

Caption: Inhibition of CDK1-mediated cell cycle progression.

Experimental and Screening Workflow

A typical workflow for the synthesis and in vitro screening of novel compounds derived from this compound is outlined below.

Start 6-Chloro-2-methoxy- nicotinaldehyde Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay HitIdentification Hit Identification & Lead Optimization Cytotoxicity->HitIdentification KinaseAssay->HitIdentification

Caption: General workflow for synthesis and in vitro screening.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways for 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Pharmaceutical Intermediate

The efficient and cost-effective synthesis of 6-Chloro-2-methoxynicotinaldehyde, a crucial building block in the development of novel therapeutics, presents a significant challenge for chemists in the pharmaceutical industry. This guide provides a detailed comparative analysis of two primary synthetic routes to this valuable compound, offering a comprehensive evaluation of their respective costs, benefits, and overall viability for laboratory and industrial-scale production.

Executive Summary

Two plausible synthetic pathways for this compound are evaluated:

  • Pathway 1: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine. This one-step approach introduces the aldehyde functionality directly onto a commercially available starting material.

  • Pathway 2: Selective Methoxylation of 2,6-Dichloronicotinaldehyde. This pathway involves the selective substitution of a chlorine atom with a methoxy group on a dichlorinated precursor.

This analysis reveals that while the Vilsmeier-Haack formylation (Pathway 1) is a more direct and well-documented route with readily available starting materials, it involves the use of hazardous reagents and requires careful control of reaction conditions. The selective methoxylation route (Pathway 2) offers a potentially more atom-economical approach, but the selective synthesis of the desired isomer and the availability of the starting material present significant challenges. The choice between these pathways will ultimately depend on the specific requirements of the research or production campaign, including scale, budget, and safety considerations.

Data Presentation

ParameterPathway 1: Vilsmeier-Haack FormylationPathway 2: Selective Methoxylation
Starting Material 2-Chloro-6-methoxypyridine2,6-Dichloronicotinaldehyde
Number of Steps 11
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Sodium methoxide (NaOMe), Methanol (MeOH)
Reported Yield Moderate to Good (Estimated)Not Specifically Reported (Potentially variable)
Starting Material Cost ModerateHigh (Less commercially available)
Reagent Cost Low to ModerateLow
Safety Concerns Use of corrosive and toxic POCl₃, exothermic reactionUse of highly flammable and corrosive sodium methoxide
Environmental Impact Generation of phosphorus-containing waste and chlorinated solventsGeneration of methanolic and saline waste streams

Experimental Protocols

Pathway 1: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine

Methodology:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this pathway, 2-chloro-6-methoxypyridine is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Representative Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, anhydrous N,N-dimethylformamide (3.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM).

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • A solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by carefully pouring it onto crushed ice.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., DCM or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Selective Methoxylation of 2,6-Dichloronicotinaldehyde

Methodology:

This pathway relies on the nucleophilic aromatic substitution (SNA r) reaction, where a nucleophile (methoxide ion) displaces a leaving group (chloride ion) on the aromatic ring.[2][3] The selectivity of the reaction is crucial, as the methoxy group needs to be introduced at the 2-position of the pyridine ring.

Conceptual Protocol:

  • To a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in anhydrous methanol, a solution of sodium methoxide (1.0-1.2 eq) in methanol is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred for a specified period, and the progress is monitored by TLC or LC-MS to maximize the formation of the desired mono-methoxylated product and minimize the formation of the di-methoxylated byproduct.

  • Upon completion, the reaction is quenched by the addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to separate the desired this compound from the starting material, the isomeric 2-chloro-6-methoxynicotinaldehyde, and any di-methoxylated byproduct.

Cost-Benefit Analysis

Pathway 1: Vilsmeier-Haack Formylation

  • Benefits:

    • Direct, One-Step Synthesis: This pathway offers a straightforward conversion of a readily available starting material to the desired product.

    • Established Methodology: The Vilsmeier-Haack reaction is a well-understood and frequently utilized transformation in organic synthesis.[1]

    • Cost-Effective Reagents: Phosphorus oxychloride and DMF are common and relatively inexpensive laboratory reagents.

  • Costs and Drawbacks:

    • Hazardous Reagents: Phosphorus oxychloride is a highly corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[4][5] The reaction can also be exothermic, necessitating strict temperature control.

    • Waste Disposal: The reaction generates phosphorus-containing acidic waste, which requires specialized disposal procedures.[6]

    • Potential for Byproducts: The reaction may lead to the formation of undesired isomers or di-formylated products, requiring careful purification.

Pathway 2: Selective Methoxylation

  • Benefits:

    • Potentially Greener: This pathway avoids the use of highly toxic phosphorus-based reagents. Sodium methoxide, while hazardous, can be handled with appropriate precautions, and the primary byproduct is sodium chloride.[7][8]

    • Atom Economy: In principle, this reaction has a high atom economy if the selectivity can be controlled.

  • Costs and Drawbacks:

    • Selectivity Challenges: Achieving high regioselectivity for the methoxylation at the 2-position over the 6-position can be difficult and may require extensive optimization of reaction conditions. The formation of a mixture of isomers would necessitate challenging purification and lead to lower overall yields of the desired product.

    • Starting Material Availability and Cost: 2,6-Dichloronicotinaldehyde is less common and significantly more expensive than 2-chloro-6-methoxypyridine, which can be a major limiting factor for large-scale synthesis.

    • Lack of Established Protocols: There is a limited amount of published literature specifically detailing the selective mono-methoxylation of 2,6-dichloronicotinaldehyde to yield the desired this compound, indicating that this may not be a well-established or efficient route.

Mandatory Visualization

Pathway1 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine This compound This compound 2-Chloro-6-methoxypyridine->this compound Vilsmeier-Haack Formylation Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->this compound

Caption: Synthetic scheme for Pathway 1: Vilsmeier-Haack Formylation.

Pathway2 2,6-Dichloronicotinaldehyde 2,6-Dichloronicotinaldehyde This compound This compound 2,6-Dichloronicotinaldehyde->this compound Selective Methoxylation Isomeric Byproducts Isomeric Byproducts 2,6-Dichloronicotinaldehyde->Isomeric Byproducts Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound

Caption: Synthetic scheme for Pathway 2: Selective Methoxylation.

Conclusion and Recommendations

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Pathway 1, the Vilsmeier-Haack formylation of 2-chloro-6-methoxypyridine, currently represents the more pragmatic approach. This is primarily due to the commercial availability and lower cost of the starting material, as well as the more established nature of the reaction. However, careful consideration of the safety hazards associated with phosphorus oxychloride and the implementation of appropriate handling and waste disposal protocols are paramount.

Pathway 2, the selective methoxylation of 2,6-dichloronicotinaldehyde, remains a theoretically attractive but less practical option at present. The significant challenges associated with controlling regioselectivity and the high cost and limited availability of the starting material make it a less viable route for most applications. Further research into developing highly selective and efficient catalytic systems for this transformation could, however, make this a more competitive pathway in the future.

Ultimately, the optimal synthetic strategy will be dictated by the specific needs of the project. For small-scale exploratory work where cost is less of a concern and a greener approach is prioritized, further investigation into optimizing the selective methoxylation (Pathway 2) may be warranted. For process development and larger-scale production, the Vilsmeier-Haack formylation (Pathway 1), despite its drawbacks, offers a more established and economically feasible solution.

References

Comparative Kinetics of 6-Chloro-2-methoxynicotinaldehyde: An Analysis of Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for process optimization and the rational design of synthetic routes. This guide provides a comparative study of the reaction kinetics of 6-Chloro-2-methoxynicotinaldehyde, placing its anticipated reactivity within the context of related pyridine derivatives for which experimental kinetic data is available. While specific kinetic parameters for this compound are not readily found in published literature, this guide leverages established principles of nucleophilic aromatic substitution (SNAr) on pyridine rings to offer a predictive comparison and collates available experimental data on analogous compounds.

The reactivity of halogenated pyridines in SNAr reactions is significantly influenced by the position of the leaving group and the electronic nature of other substituents on the ring. The electron-withdrawing nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.

Predicted Reactivity of this compound

In this compound, the chlorine atom is at the 6-position, ortho to the ring nitrogen. This position is activated towards nucleophilic attack. The methoxy group at the 2-position, also ortho to the nitrogen, is an electron-donating group, which would typically be expected to decrease the rate of nucleophilic substitution. However, its position relative to the aldehyde at the 3-position and the chlorine at the 6-position will modulate the overall electronic landscape of the molecule.

For comparison, 4-chloropyridine undergoes nucleophilic substitution more readily than 3-chloropyridine due to superior resonance stabilization of the intermediate Meisenheimer complex.[1][2] This highlights the importance of the leaving group's position relative to the ring nitrogen.

Comparative Kinetic Data of Related Pyridine Derivatives

To provide a quantitative basis for comparison, the following table summarizes the kinetic data for the nucleophilic aromatic substitution of various 2-substituted N-methylpyridinium ions with piperidine in methanol. While not a direct comparison to this compound, these compounds offer insight into the leaving group's effect on reaction rates in a similar system.

Substrate (2-substituted N-methylpyridinium)Overall Third-Order Rate Constant (k, M-2s-1) at 25°CRelative RateΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Fluoro1.8 x 10-31.012.5-25
2-Chloro1.6 x 10-30.8913.2-23
2-Bromo1.5 x 10-30.8313.5-22
2-Iodo1.2 x 10-30.6714.0-21
2-Cyano≥ 4-Cyano---

Data sourced from a study on the reactivity of pyridinium ions in SNAr reactions.[3]

The data indicates that for the N-methylpyridinium series, the reactivity order of the leaving groups is F > Cl ≈ Br > I, which is a common trend in SNAr reactions where the attack of the nucleophile is the rate-determining step.[3]

Experimental Protocols

Detailed experimental protocols for kinetic studies of these types of reactions are crucial for reproducibility. Below is a generalized protocol for monitoring the kinetics of a nucleophilic aromatic substitution reaction.

General Protocol for Kinetic Measurement of SNAr Reactions

Objective: To determine the rate constant for the reaction of a substituted chloropyridine with a nucleophile.

Materials:

  • Substituted chloropyridine (e.g., this compound)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., Methanol, DMSO)

  • UV-Vis Spectrophotometer or HPLC

  • Thermostatted cell holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the substituted chloropyridine and the nucleophile of known concentrations in the chosen anhydrous solvent.

  • Reaction Initiation: Equilibrate the solutions to the desired reaction temperature. Initiate the reaction by mixing the reactant solutions in a quartz cuvette or a reaction vial.

  • Data Acquisition:

    • UV-Vis Spectrophotometry: Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa. The absorbance data is collected at regular time intervals.

    • HPLC: At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by rapid cooling or addition of an acid), and analyze the concentration of the reactant or product by HPLC.

  • Data Analysis:

    • The rate of the reaction can be determined by plotting the concentration of the reactant or product against time.

    • For a second-order reaction (first order in each reactant), the rate law is: Rate = k[Chloropyridine][Nucleophile].

    • The second-order rate constant (k) can be calculated from the integrated rate law or by determining the initial rate of the reaction at various concentrations.

    • The Arrhenius equation, k = Ae-Ea/RT, can be used to determine the activation energy (Ea) by measuring the rate constant at different temperatures.[4]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical SNAr mechanism and a general experimental workflow for kinetic analysis.

SNAr_Mechanism reactant Aryl Halide + Nucleophile intermediate Meisenheimer Complex (rate-determining step) reactant->intermediate Attack of Nucleophile product Substituted Product + Halide intermediate->product Loss of Leaving Group

Caption: Generalized mechanism for a nucleophilic aromatic substitution (SNAr) reaction.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sol Prepare Reactant Solutions thermo Thermostat Solutions prep_sol->thermo mix Initiate Reaction thermo->mix monitor Monitor Reaction (UV-Vis or HPLC) mix->monitor plot Plot Concentration vs. Time monitor->plot calc Calculate Rate Constant (k) plot->calc arrhenius Determine Activation Energy (Ea) calc->arrhenius

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the proper disposal of 6-Chloro-2-methoxynicotinaldehyde, a vital research chemical in pharmaceutical development. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

I. Immediate Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not located, its structural similarity to other chlorinated and methoxylated pyridine derivatives necessitates handling it as a hazardous substance. Based on data for analogous compounds, researchers should assume it is toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. It is also presumed to be very toxic to aquatic life.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).To prevent skin contact, as the substance is likely toxic and may cause skin irritation.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or splash risks.To protect against splashes and airborne particles that could cause serious eye damage.[1]
Skin and Body Protection Laboratory coat. For larger quantities or significant exposure risk, a chemical-resistant apron or suit is recommended.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator is necessary.To prevent inhalation of potentially toxic or irritating vapors or dust.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Due to its chlorinated nature, it must be segregated into the halogenated organic waste stream.[2][3][4]

Experimental Workflow for Disposal:

G cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Container Management cluster_3 Final Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Work within a certified Chemical Fume Hood A->B C Identify designated Halogenated Organic Waste Container B->C Begin Disposal D Carefully transfer waste chemical into the container C->D E Do NOT mix with non-halogenated, acidic, or basic waste D->E F Securely cap the waste container immediately after use E->F G Label the container with: 'Hazardous Waste', 'Halogenated Organics', and full chemical name F->G H Store in a designated, well-ventilated, secondary containment area G->H I Arrange for pickup by the institution's Environmental Health & Safety (EHS) office H->I J Complete all required waste disposal documentation I->J

Figure 1. Workflow for the proper disposal of this compound.

Detailed Methodologies:

  • Preparation : Before handling the chemical, ensure you are wearing the full complement of PPE as specified in the table above. All handling and preparation for disposal must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Waste Identification : Locate the designated container for "Halogenated Organic Waste." This is crucial as halogenated and non-halogenated waste streams are often incinerated under different conditions.[2][4] Mixing these wastes can lead to regulatory fines and improper disposal.

  • Transfer of Waste :

    • Solid Waste : If the compound is in solid form, carefully sweep or scoop it into the designated waste container. Avoid creating dust.[1][5]

    • Liquid Waste/Solutions : Use a funnel to carefully pour liquid waste into the halogenated organic waste container. Avoid splashing.

    • Contaminated Labware : Disposable items (e.g., pipette tips, weighing boats, gloves) that are contaminated with this compound should be placed in a sealed bag or container, clearly labeled as hazardous waste, and disposed of according to your institution's guidelines for solid chemical waste.

  • Empty Container Disposal :

    • Thoroughly empty the original container of all contents.

    • The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as halogenated hazardous waste.

    • For highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.

    • After rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.

  • Labeling and Storage : The waste container must be kept closed at all times except when adding waste.[2] It must be clearly labeled with the words "Hazardous Waste," the specific chemical name "this compound," and any other constituents. Store the container in a designated satellite accumulation area that has secondary containment to prevent spills.

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6] Incineration at high temperatures is the preferred disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins.[7]

By strictly following these procedures, you contribute to a safe laboratory environment and ensure that hazardous materials are managed responsibly. Always consult your institution's specific chemical hygiene plan and EHS office for local regulations.

References

Personal protective equipment for handling 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2-methoxynicotinaldehyde. The following procedures are based on established best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling this compound.[1][2] Always inspect gloves for any damage before use and change them immediately upon contact with the chemical.[3] For tasks with a higher risk of exposure, double gloving is advised.[3]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[4] Clothing worn underneath should be made of natural fibers like cotton.[4]
Foot Protection Closed-toe ShoesShoes that completely cover the foot are required.[4] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[3]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.

II. Operational Plan: Safe Handling Protocol

A. Preparation:

  • Ventilation: Ensure the work area is well-ventilated. All handling of this compound should occur inside a properly functioning chemical fume hood.[2]

  • PPE Inspection: Before beginning work, inspect all personal protective equipment for integrity.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]

  • Spill Kit: Have a chemical spill kit appropriate for handling aldehydes and chlorinated compounds readily available.

B. Handling:

  • Avoid Contact: Minimize the generation and accumulation of dust.[5] Avoid all contact with eyes, skin, and clothing.[5]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.[6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate the work surface and any equipment used.

III. Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[7]

A. Waste Characterization:

  • Due to its chemical structure (a chlorinated pyridine derivative), this compound waste should be classified as halogenated organic waste.

B. Waste Segregation and Collection:

  • Containers: Use a designated, properly labeled, and sealed waste container for all this compound waste. The container must be compatible with the chemical.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]

  • No Mixing: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[7]

  • Contaminated Materials: Collect contaminated disposables such as gloves, weighing paper, and pipette tips in a separate, clearly labeled container for solid hazardous waste.[7]

C. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7] Provide a complete and accurate description of the waste.

  • Do not dispose of this compound down the drain or in regular trash.[7]

IV. Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation handling Handling in Fume Hood prep->handling decon Decontamination handling->decon spill Spill Response handling->spill If spill occurs waste_collection Waste Collection decon->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal ppe Wear Appropriate PPE ppe->prep spill->decon Clean up

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.